N-tert-Butyl-3-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBOIZQGIVYRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420182 | |
| Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32998-95-1 | |
| Record name | N-(1,1-Dimethylethyl)-3-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32998-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-3-methylpicolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butyl-3-methylpicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-tert-butyl-3-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-tert-Butyl-3-methylpyridine-2-carboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-3-methylpyridine-2-carboxamide, a substituted picolinamide, is a chemical compound with potential applications in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its known chemical and physical properties. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also presents a general, representative protocol for the synthesis of similar pyridine-2-carboxamides. Furthermore, the potential role of this compound as a key intermediate in the synthesis of biologically active molecules, such as protein kinase inhibitors, is explored through a logical workflow diagram. This technical guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in Table 1. The data presented is a compilation of information from various chemical databases and supplier specifications. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N-tert-Butyl-3-methylpicolinamide, 3-Methyl-pyridine-2-carboxylic acid tert-butylamide | PubChem[1] |
| CAS Number | 32998-95-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |
| Molecular Weight | 192.26 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Melting Point | 58.0 °C (Predicted) | ChemicalBook[3] |
| Boiling Point | 333.4 ± 30.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 13.91 ± 0.46 (Predicted) | ChemicalBook[3] |
| InChI | InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | PubChem[1] |
| SMILES | CC1=C(N=CC=C1)C(=O)NC(C)(C)C | PubChem[1] |
Synthesis and Experimental Protocols
General Synthesis of Pyridine-2-carboxamides
The following is a representative protocol for the synthesis of N-substituted pyridine-2-carboxamides. This method involves the activation of the carboxylic acid group of a pyridine-2-carboxylic acid, followed by amidation with an amine.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of 3-methylpyridine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction mixture is stirred at room temperature for 1-3 hours to form the corresponding acid chloride. The solvent and excess reagent are typically removed under reduced pressure.
-
Amidation: The crude acid chloride is redissolved in a fresh portion of an aprotic solvent. To this solution, cooled to 0 °C, is added tert-butylamine (1.5-2.0 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.
Potential Role as a Chemical Intermediate
While direct biological activity of this compound has not been reported, it has been cited as a reactant in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a potential building block for the synthesis of 2,6-naphthyridine derivatives, which have been investigated as dual protein kinase C/D (PKC/PKD) inhibitors.
The following diagram illustrates the logical workflow of how this compound could be utilized as a key intermediate in a multi-step synthesis of a hypothetical bioactive compound.
Caption: Synthetic pathway from starting materials to a bioactive molecule.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. According to available safety data sheets, it may be harmful if swallowed and can cause eye irritation. It is also classified as harmful to aquatic life with long-lasting effects. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a pyridine derivative with established basic chemical properties. While detailed experimental and biological data are currently scarce in the public domain, its structural motif suggests its potential as a valuable intermediate in the synthesis of more complex, biologically active molecules. The general synthetic protocols and logical workflows presented in this guide offer a starting point for researchers interested in the chemistry and potential applications of this and related compounds. Further investigation is warranted to fully elucidate the experimental properties and potential biological significance of this compound.
References
N-tert-Butyl-3-methylpyridine-2-carboxamide structure elucidation
An In-depth Technical Guide to the Structure Elucidation of N-tert-Butyl-3-methylpyridine-2-carboxamide
Authored by: Gemini, Senior Application Scientist
Introduction
In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of this compound, a substituted picolinamide. While seemingly a simple molecule, its analysis serves as an exemplary case for the application of modern spectroscopic techniques.
This document is designed for researchers and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. We will systematically assemble the molecular puzzle, starting from the foundational molecular formula and progressively integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each technique provides a unique layer of information, and their combined interpretation leads to an unambiguous structural assignment. The molecular formula for our target compound is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol .[1][2]
Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation
Before any spectral analysis, the molecular formula provides the first critical clue. From the formula C₁₁H₁₆N₂O, we can calculate the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds within the structure.
Calculation: DoU = C - (H/2) + (N/2) + 1 DoU = 11 - (16/2) + (2/2) + 1 DoU = 11 - 8 + 1 + 1 = 5
A DoU of 5 is highly suggestive of an aromatic system. A typical benzene or pyridine ring accounts for four degrees of unsaturation (three double bonds and one ring). The remaining degree of unsaturation strongly implies the presence of an additional double bond, most commonly a carbonyl (C=O) group, which is consistent with the "carboxamide" in the compound's name.
Part 2: Spectroscopic Analysis Workflow
Our analytical strategy involves a multi-pronged spectroscopic approach to build the structure piece by piece. This workflow is designed to be self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Determining Molecular Mass and Key Fragments
Expertise & Rationale: Mass spectrometry is employed first to provide an exact molecular weight, thereby validating the molecular formula. Furthermore, the fragmentation pattern offers a preliminary blueprint of the molecule's substructures, particularly identifying weaker bonds and stable fragments. For this amide, we anticipate characteristic cleavages around the bulky tert-butyl group and the amide bond.
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Data Interpretation and Expected Results: The primary goal is to observe a peak for the protonated molecule at m/z 193.13, confirming the molecular weight of 192.26. The fragmentation pattern is highly diagnostic.
| Predicted m/z | Fragment Ion | Interpretation |
| 193.13 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |
| 137.07 | [M - C₄H₈ + H]⁺ | Loss of isobutylene, a characteristic fragmentation for a tert-butyl group. |
| 119.09 | [M - C₄H₉N + H]⁺ | Cleavage of the amide C-N bond. |
| 57.07 | [C₄H₉]⁺ | The tert-butyl carbocation. |
FT-IR Spectroscopy: Identifying Functional Groups
Expertise & Rationale: Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[3] For this compound, we expect to see clear signatures for the N-H and C=O bonds of the secondary amide, as well as vibrations characteristic of the substituted pyridine ring.
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty crystal, which is automatically subtracted from the sample spectrum.
Data Interpretation and Expected Results: The IR spectrum provides a "fingerprint" of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3350 cm⁻¹ | N-H stretch | Secondary Amide |
| 3100-3000 cm⁻¹ | C-H stretch (sp²) | Aromatic C-H (Pyridine) |
| 2970-2850 cm⁻¹ | C-H stretch (sp³) | Aliphatic C-H (Methyl, tert-Butyl) |
| ~1670 cm⁻¹ | C=O stretch (Amide I) | Secondary Amide Carbonyl[4][5] |
| ~1530 cm⁻¹ | N-H bend (Amide II) | Secondary Amide[4] |
| 1600-1450 cm⁻¹ | C=C, C=N stretches | Pyridine Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure
Expertise & Rationale: NMR is the most powerful tool for organic structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6][7] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to construct and confirm the complete molecular skeleton.
Experimental Protocol (General NMR):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire a ¹H spectrum to assess sample purity and for initial structural deductions.
-
Acquire ¹³C and DEPT-135 spectra to identify all unique carbons and their types (CH₃, CH₂, CH, C).
-
Acquire 2D spectra (COSY, HSQC, HMBC) to establish bond connectivities. All spectra are referenced to the residual solvent signal or an internal standard like TMS.[8]
¹H and ¹³C NMR - The Carbon-Hydrogen Framework
¹H NMR Interpretation: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | dd | 1H | H6 | Deshielded by adjacent ring nitrogen and ortho to the electron-withdrawing amide. |
| ~7.6 | dd | 1H | H4 | Ortho to the electron-withdrawing amide. |
| ~7.3 | dd | 1H | H5 | Coupled to both H4 and H6. |
| ~6.5 | br s | 1H | N-H | Broad signal due to quadrupolar relaxation and potential exchange. |
| ~2.4 | s | 3H | 3-CH₃ | Aromatic methyl group, slightly downfield. |
| ~1.45 | s | 9H | tert-Butyl | Nine equivalent protons result in a large singlet. |
¹³C NMR and DEPT-135 Interpretation: The ¹³C spectrum shows all unique carbon atoms, while DEPT-135 distinguishes carbons with attached protons.
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~168.0 | Absent | C=O | Amide carbonyl carbon. |
| ~158.0 | Absent | C2 | Pyridine carbon bonded to nitrogen and the amide. |
| ~148.0 | CH | C6 | Pyridine carbon bonded to nitrogen. |
| ~138.0 | CH | C4 | Pyridine CH. |
| ~132.0 | Absent | C3 | Pyridine carbon bonded to the methyl group. |
| ~125.0 | CH | C5 | Pyridine CH. |
| ~51.5 | Absent | tert-Butyl (Quaternary C) | Quaternary carbon of the tert-butyl group. |
| ~28.5 | CH₃ | tert-Butyl (CH₃) | Three equivalent methyl carbons. |
| ~19.0 | CH₃ | 3-CH₃ | Pyridine methyl carbon. |
2D NMR - Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously connecting the structural fragments identified by 1D NMR.[9][10]
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2 or 3 bonds. It is invaluable for tracing out proton networks.
Caption: Expected COSY correlations for the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (a one-bond correlation). This allows for the definitive assignment of carbon signals based on their attached, and already assigned, protons.
Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for finalizing the structure. HMBC reveals correlations between protons and carbons over 2 to 3 bonds, allowing us to connect the isolated spin systems and quaternary carbons.
Key Expected HMBC Correlations:
-
Connecting the Amide: The tert-butyl protons (~1.45 ppm) will show a correlation to the amide carbonyl carbon (~168.0 ppm) and the quaternary tert-butyl carbon (~51.5 ppm). The N-H proton (~6.5 ppm) will also correlate to the carbonyl carbon.
-
Placing the Amide on the Ring: The H6 proton (~8.4 ppm) will show a correlation to the carbonyl carbon (~168.0 ppm), definitively placing the carboxamide group at the C2 position.
-
Placing the Methyl Group: The methyl protons (~2.4 ppm) will show correlations to C3 (~132.0 ppm) and C2 (~158.0 ppm), confirming its position at C3.
Caption: Crucial HMBC correlations linking the molecular fragments.
Conclusion: The Confirmed Structure
-
Mass Spectrometry confirmed the molecular formula C₁₁H₁₆N₂O.
-
FT-IR identified the key functional groups: a secondary amide, an aromatic ring, and aliphatic groups.
-
¹H and ¹³C NMR provided the complete carbon-hydrogen framework, identifying a tert-butyl group, a methyl group, and a trisubstituted pyridine ring.
-
COSY established the connectivity of the pyridine ring protons (H4-H5-H6).
-
HSQC linked each proton to its directly attached carbon.
-
HMBC provided the final, critical links between the fragments: connecting the tert-butyl group to the amide nitrogen, the amide carbonyl to the C2 position of the pyridine ring, and the methyl group to the C3 position.
The collective evidence from this multi-technique approach unequivocally confirms the structure as This compound . This logical, evidence-based workflow represents a gold standard in modern chemical analysis, ensuring the highest degree of confidence in structural assignments for research and development.
References
- 1. This compound | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 32998-95-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 8. rsc.org [rsc.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Organic Structure Determination Using 2-D NMR Spectroscopy - Edition 2 - By Jeffrey H. Simpson Elsevier Educate [educate.elsevier.com]
An In-depth Technical Guide to N-Desmethylclobazam (CAS 32998-95-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, hazards, and pharmacological characteristics of N-Desmethylclobazam (CAS 32998-95-1), the primary active metabolite of the 1,5-benzodiazepine anticonvulsant, Clobazam.
Core Physical and Chemical Properties
N-Desmethylclobazam, also known as nor-Clobazam, is a benzodiazepine derivative.[1] Its key identifying and physical properties are summarized below.
| Property | Data | Reference |
| CAS Number | 32998-95-1 | [1][2][3] |
| Molecular Formula | C₁₅H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 286.71 g/mol | [2][4] |
| IUPAC Name | 8-chloro-1-phenyl-1,5-dihydro-2H-benzo[b][5][6]diazepine-2,4(3H)-dione | [2] |
| Synonyms | nor-Clobazam, Demethylclobazam | [2][4] |
| Appearance | A neat solid | [1] |
| Purity | ≥98% | [1] |
| LogP | 3.497 | [7] |
| Density | 1.363 g/cm³ | [7] |
| Boiling Point | 601.8°C at 760 mmHg | [7] |
| Flash Point | 317.7°C | [7] |
| InChI Key | RRTVVRIFVKKTJK-UHFFFAOYSA-N | [1][2][3] |
| SMILES | ClC1=CC(N(C2=CC=CC=C2)C(C3)=O)=C(C=C1)NC3=O | [1] |
Hazard Identification and Safety
N-Desmethylclobazam is classified with specific hazards according to the Globally Harmonized System (GHS). Appropriate handling and storage procedures are critical for laboratory safety.
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Reference |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. | [4][8] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. | [4][8] |
| Acute Oral Toxicity | - | - | Harmful if swallowed. | [7] |
| Eye Irritation | - | - | Causes serious eye irritation. | [7] |
Precautionary Statements & Handling:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
Storage: Store in a dry, dark place at -20°C for long-term stability.[2] Shipped under ambient temperature as a non-hazardous chemical.[2]
Mechanism of Action: GABA-A Receptor Modulation
N-Desmethylclobazam, like its parent compound Clobazam, exerts its anticonvulsant effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A).[6][9] This modulation enhances the inhibitory effect of GABA, leading to reduced neuronal excitability.[6]
A key characteristic of N-Desmethylclobazam is its binding affinity profile across different GABA-A receptor subtypes. Studies have shown that it displays a significantly greater binding affinity for α2-containing receptor complexes compared to α1-containing complexes.[10][11] This selectivity is noteworthy, as the α2 subunit is believed to mediate anticonvulsant effects, while the α1 subunit is more associated with sedative actions.[10][11]
Caption: GABA-A receptor signaling pathway modulated by N-Desmethylclobazam.
Experimental Protocols
Quantification in Human Plasma via HPLC-UV
This protocol details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of Clobazam and N-Desmethylclobazam in human plasma, adapted from published methodologies.[12][13]
Objective: To accurately quantify N-Desmethylclobazam concentrations for therapeutic drug monitoring.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.3 mL of human plasma in a centrifuge tube, add an internal standard (e.g., Diazepam).[12]
-
Add 1 mL of extraction solvent (e.g., hexane:dichloromethane, 1:1, v/v).[12][13]
-
Vortex the mixture for 1 minute, followed by centrifugation at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[14]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct a calibration curve using known concentrations of N-Desmethylclobazam (e.g., 200–3000 ng/mL).[12][13]
-
The retention time for N-Desmethylclobazam is approximately 5.82 minutes under these conditions.[13]
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Experimental workflow for HPLC-UV analysis of N-Desmethylclobazam.
GABA-A Receptor Binding Affinity Assay
This protocol describes a radioligand binding assay to determine the affinity (Ki) of N-Desmethylclobazam for specific GABA-A receptor subtypes, based on the methodology described by Jensen et al.[10][11]
Objective: To characterize the binding profile of N-Desmethylclobazam at different human GABA-A receptor α-subunits.
Methodology:
-
Receptor Preparation:
-
Use Human Embryonic Kidney (HEK293) cells transiently transfected with cDNA encoding specific human GABA-A receptor subunit combinations (e.g., α₁β₂γ₂, α₂β₂γ₂, α₃β₂γ₂, or α₅β₂γ₂).[10][11]
-
Prepare cell membrane homogenates from the transfected cells. The total protein content of the homogenate should be determined.[10]
-
-
Radioligand Binding Assay:
-
Incubate the cell membrane homogenates with a constant concentration of a suitable radioligand, such as [³H]-flumazenil.[10][11]
-
Add increasing concentrations of unlabeled N-Desmethylclobazam to compete for binding with the radioligand.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding of [³H]-flumazenil against the logarithm of the N-Desmethylclobazam concentration.
-
Determine the IC₅₀ value (the concentration of N-Desmethylclobazam that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]
-
Reported Ki values for N-Desmethylclobazam range from 147 nM to 668 nM across different α-subtypes.[10]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Desmethylclobazam | C15H11ClN2O2 | CID 89657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of clobazam, N-desmethylclobazam and their hydroxy metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clobazam? [synapse.patsnap.com]
- 7. N-Desmethyl Clobazam | CAS#:22316-55-8 | Chemsrc [chemsrc.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Clobazam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 11. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The analysis of clobazam and its metabolite desmethylclobazam by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of N-tert-Butyl-3-methylpyridine-2-carboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butyl-3-methylpyridine-2-carboxamide, a synthetic small molecule, has emerged as a compound of interest within the domain of neuroprotective agent development. This technical guide provides a comprehensive overview of its core biological activity, focusing on its role as an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and workflows to facilitate further research and development efforts.
Core Biological Activity: SARM1 Inhibition
This compound has been identified as a potential inhibitor of SARM1. SARM1 is an enzyme that, when activated, depletes the essential cellular metabolite nicotinamide adenine dinucleotide (NAD+), leading to a cascade of events culminating in axonal degeneration. This process is implicated in the pathology of a wide range of neurodegenerative diseases and injuries. By inhibiting the NADase activity of SARM1, this compound is proposed to preserve axonal integrity and function.
Signaling Pathway
The mechanism of action of this compound is centered on the SARM1-mediated axonal destruction pathway. In response to neuronal injury or stress, SARM1 is activated, leading to the rapid catabolism of NAD+. This depletion of NAD+ is a critical step that triggers energy failure and subsequent fragmentation of the axon. This compound is believed to interfere with this process, thereby protecting the neuron from degeneration.
Quantitative Data
While this compound is cited as a SARM1 inhibitor in patent literature, specific quantitative data such as IC50 or EC50 values are not publicly available at this time. The compound is listed as an example in patents focused on the discovery of SARM1 inhibitors for neurological disorders, suggesting it has shown activity in screening campaigns. Further research is required to quantify its potency and efficacy.
Table 1: Summary of Available Biological Data
| Compound | Target | Activity Type | Quantitative Data | Source |
| This compound | SARM1 | Inhibition | Not Available | Patent: US11629136B1[1] |
Experimental Protocols
To facilitate the investigation of this compound, this section details standardized experimental protocols for assessing SARM1 inhibition and neuroprotective effects in vitro.
SARM1 NADase Activity Assay
This assay is designed to measure the enzymatic activity of SARM1 and the inhibitory potential of test compounds. A fluorogenic method is commonly employed.
Principle: The assay measures the hydrolysis of a non-fluorescent NAD+ analog, such as etheno-NAD (ε-NAD), by SARM1. Upon cleavage, the resulting etheno-adenosine diphosphate ribose (ε-ADPR) is fluorescent, and the increase in fluorescence is proportional to SARM1 activity.
Materials:
-
Recombinant human SARM1 protein
-
Etheno-NAD (ε-NAD) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound (this compound) dissolved in DMSO
-
Control inhibitor (e.g., DSRM-3716)
-
384-well, black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of recombinant SARM1 in assay buffer.
-
Serially dilute the test compound and control inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the SARM1 solution to wells containing either the test compound, control inhibitor, or vehicle (DMSO).
-
Initiate the reaction by adding the ε-NAD substrate to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
In Vitro Neuronal Protection Assay
This assay evaluates the ability of a compound to protect neurons from a toxic insult that induces axonal degeneration.
Principle: Primary neurons or a neuronal cell line are cultured and then exposed to a neurotoxic agent in the presence or absence of the test compound. Neuronal viability or axon integrity is then assessed.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., glutamate for excitotoxicity, vincristine for microtubule disruption-induced axonopathy)
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Fluorescence microscope and reagents for immunocytochemistry (e.g., anti-β-III tubulin antibody)
-
96-well cell culture plates
Procedure:
-
Seed neurons in 96-well plates and allow them to differentiate and form axonal networks.
-
Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxic agent to the culture medium. Include a vehicle-treated control group and a toxin-only control group.
-
Incubate for a period sufficient to induce axonal degeneration (e.g., 24-48 hours).
-
Assess neuronal viability using a cell viability assay according to the manufacturer's instructions.
-
Alternatively, fix the cells and perform immunocytochemistry for a neuronal marker like β-III tubulin to visualize and quantify axon integrity.
-
Calculate the percentage of neuroprotection conferred by the test compound relative to the toxin-only control.
Conclusion
This compound represents a promising starting point for the development of novel neuroprotective therapeutics targeting the SARM1 pathway. While the currently available data is limited, the established role of SARM1 in axonal degeneration provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the biological activity of this and related compounds, with the ultimate goal of translating these findings into effective treatments for a range of debilitating neurological disorders.
References
N-tert-Butyl-3-methylpyridine-2-carboxamide: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butyl-3-methylpyridine-2-carboxamide, also known as N-tert-Butyl-3-methylpicolinamide, is a pyridine carboxamide derivative that has garnered significant attention in the field of medicinal chemistry. While not recognized for intrinsic biological activity, its importance lies in its role as a crucial starting material and key intermediate in the synthesis of a variety of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of its chemical and physical properties, its pivotal role in the synthesis of advanced drug candidates, and detailed experimental protocols for its preparation.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 32998-95-1 |
| Appearance | Solid |
| InChI Key | XYBOIZQGIVYRFV-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)C(=O)NC(C)(C)C |
Significance in Drug Discovery and Organic Synthesis
The primary significance of this compound is its utility as a versatile building block in the development of novel therapeutics. Its unique structure provides a scaffold for the synthesis of more complex molecules targeting a range of biological pathways involved in various diseases.
Intermediate in the Synthesis of NIK Inhibitors
This compound serves as a key reactant in the synthesis of inhibitors of NF-κB-inducing kinase (NIK). NIK is a critical component of the non-canonical NF-κB signaling pathway, which is implicated in immunity, inflammation, and the progression of certain cancers.[1][2][3] The development of small molecule inhibitors of NIK is a promising therapeutic strategy for these conditions.[1][2]
Precursor for Compounds Targeting Ferroptosis-Related Disorders
This carboxamide is also utilized in the preparation of heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders.[4] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation and is implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer.[5][6] The synthesis of compounds that can modulate this pathway is an active area of research.[4][5]
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, based on procedures outlined in patent literature.[7]
Synthesis of this compound [7]
-
Reactants:
-
3-methylpyridine-2-carbonitrile
-
tert-butanol
-
Sulfuric acid
-
-
Procedure:
-
To a stirred solution of 3-methylpyridine-2-carbonitrile (1.00 equivalent) and tert-butanol, add sulfuric acid (2.20 equivalents) dropwise at 70 °C.
-
Stir the resulting solution for 30 minutes at 75 °C.
-
Dilute the reaction mixture with water and adjust the pH to neutrality.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude material can be purified by flash chromatography on silica gel.
-
Visualizations
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of biologically active compounds.
Conclusion
References
- 1. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 4. JP2022523860A - Complex aromatics and heterobicyclic aromatic derivatives for the treatment of ferrotosis-related disorders - Google Patents [patents.google.com]
- 5. Ferroptosis-related small-molecule compounds in cancer therapy: Strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress of ferroptosis in cancers and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]
The Pharmacological Landscape of Substituted Pyridine-2-Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine-2-carboxamides represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of their pharmacological profile, focusing on their roles as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), and ribonucleotide reductase, as well as their potential as antimicrobial and antimycobacterial agents. This document details quantitative bioactivity data, comprehensive experimental protocols, and visual representations of key signaling pathways to support ongoing research and drug development efforts in this area.
Quantitative Bioactivity Data
The following tables summarize the in vitro and in vivo activities of representative substituted pyridine-2-carboxamides across various biological targets.
Table 1: Inhibitory Activity of Pyridine-2-Carboxamides against HPK1
| Compound | Assay Type | Target | IC50 (nM) | Cell-Based Assay | Cell Line | EC50 (nM) | In Vivo Model | TGI (%) | Reference |
| Compound 19 | Enzymatic | HPK1 | - | IL-2 Secretion | Jurkat T cells | - | CT26 Syngeneic | 94.3 | [1] |
| MC38 Syngeneic | 83.3 | [1] | |||||||
| Compound 21 | ADP-Glo | HPK1 | 1.0 | p-SLP76 Inhibition | Jurkat T cells | - | - | - | [2] |
| IL-2 Secretion | Jurkat T cells | - | - | - | [2] | ||||
| ISR-05 | Radiometric HotSpot™ | HPK1 | 24,200 | - | - | - | - | - | [3] |
| ISR-03 | Radiometric HotSpot™ | HPK1 | 43,900 | - | - | - | - | - | [3] |
TGI: Tumor Growth Inhibition
Table 2: Inhibitory Activity of Pyridine-2-Carboxamides against SHP2
| Compound | Assay Type | Target | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) | In Vivo Model | TGI (%) | Reference |
| Compound C6 | Enzymatic | SHP2 | 0.13 | Antiproliferative | MV-4-11 | 3.5 | MV-4-11 Xenograft | 69.5 (at 30 mg/kg) | [4] |
| P9 (PROTAC) | Enzymatic | SHP2 | 95 | Antiproliferative | KYSE-520 | - | KYSE-520 Xenograft | ~100 (at 50 mg/kg) | [5] |
Table 3: Antimicrobial and Antimycobacterial Activity of Pyridine-2-Carboxamides
| Compound Series/Derivative | Organism | MIC (µg/mL) | Reference |
| N-alkylated pyridine-based organic salts | S. aureus | 56 (Compound 66) | [6] |
| E. coli | 55 (Compound 65 & 61) | [6] | |
| Pyridine derivatives (compounds 4, 6, 7, 8, 9) | S. aureus | 75 (Compounds 7 & 8, bacteriostatic) | [7] |
| S. mutans | 75 (Compounds 6, 7, 8, bactericidal) | [7] | |
| P. aeruginosa | 75 (Compound 8, bactericidal) | [7] | |
| C. albicans | 37.5 (Compound 6, fungiostatic) | [7] | |
| Imidazo[2,1-b][8][9][10]thiadiazole containing pyridines | Various Bacteria | 4-64 | [11] |
| Fungi | 8 (Compounds 17a & 17d) | [11] | |
| Pyridine carboxamide derivative (10c) | M. tuberculosis H37Rv | - | [12] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
HPK1 Inhibition Assays
2.1.1. ADP-Glo™ Kinase Assay [2][10][13][14]
This luminescent kinase assay quantifies the amount of ADP produced during a kinase reaction.
-
Materials:
-
HPK1 enzyme
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Test compounds (substituted pyridine-2-carboxamides)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable buffer (e.g., Kinase Buffer).
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of HPK1 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
-
SHP2 Inhibition Assays
2.2.1. In Vitro SHP2 Phosphatase Assay using DiFMUP [15][16][17][18]
This fluorogenic assay measures the enzymatic activity of SHP2.
-
Materials:
-
Recombinant full-length wild-type SHP2 protein
-
Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Test compounds
-
384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 5 µL of the diluted test compound or DMSO to the wells of a 384-well plate.
-
Add 10 µL of the SHP2 enzyme solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.
-
Immediately measure the fluorescence kinetics in a microplate reader (e.g., excitation at 360 nm and emission at 460 nm) for 30-60 minutes.
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Xenograft Model for SHP2 Inhibitors[19][20][21]
This protocol outlines a general procedure for evaluating the in vivo efficacy of SHP2 inhibitors in a mouse xenograft model.
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Tumor Model: Subcutaneous xenograft of a human cancer cell line (e.g., KYSE-520 esophageal squamous cell carcinoma).
-
Procedure:
-
Culture the selected cancer cell line to the required number.
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare the dosing solution of the test compound (e.g., in a vehicle suitable for oral or intraperitoneal administration).
-
Administer the compound or vehicle control to the respective groups at the determined dose and schedule.
-
Monitor tumor volume and body weight of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for p-ERK levels).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Antimycobacterial Minimum Inhibitory Concentration (MIC) Determination[22][23][24][25]
This method determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.
-
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth or 7H10 agar
-
Test compounds
-
96-well or 384-well microtiter plates
-
-
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of the test compounds in the microtiter plates.
-
Prepare an inoculum of the mycobacterial strain and adjust it to a standard turbidity.
-
Add the inoculum to each well containing the test compound.
-
Include a drug-free control (growth control) and a medium-only control (sterility control).
-
Seal the plates and incubate at 37°C for a specified period (e.g., 7-21 days).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the mycobacteria.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological activities of substituted pyridine-2-carboxamides.
HPK1 Signaling in T-Cell Activation
SHP2 Signaling in the RAS/MAPK Pathway
Ribonucleotide Reductase in DNA Synthesis
General Workflow for In Vitro Bioactivity Assessment
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biofeng.com [biofeng.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPK1 Kinase Enzyme System Application Note [promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-tert-Butyl-3-methylpyridine-2-carboxamide: A Key Intermediate in Kinase Inhibitor Synthesis
Introduction: The Unassuming Precursor to Potent Biological Modulators
N-tert-Butyl-3-methylpyridine-2-carboxamide, a substituted picolinamide, represents a critical building block in the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. While not a therapeutic agent in its own right, its unique structural features make it an ideal starting material for the construction of molecules that target key signaling pathways implicated in a range of human diseases. This guide provides a comprehensive review of the literature and history surrounding this important chemical entity, with a particular focus on its application in the development of dual Protein Kinase C (PKC) and Protein Kinase D (PKD) inhibitors. For researchers and drug development professionals, understanding the synthesis, properties, and strategic utility of this compound is paramount for the rational design of next-generation kinase inhibitors.
Physicochemical Properties and Identification
A solid understanding of the fundamental properties of this compound is essential for its effective use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |
| Molecular Weight | 192.26 g/mol | PubChem[1] |
| CAS Number | 32998-95-1 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N-tert-Butyl-3-methylpicolinamide, 3-Methyl-pyridine-2-carboxylic acid tert-butylamide | PubChem[1] |
Historical Context and Emergence in Drug Discovery
Synthetic Pathways: From Precursor to Key Intermediate
The synthesis of this compound is a multi-step process that begins with readily available precursors. The following protocols outline the key transformations.
Experimental Protocol 1: Synthesis of 3-Methylpicolinic Acid
The precursor to the title compound is 3-methylpicolinic acid, which can be synthesized from 3-picoline (3-methylpyridine).
Step 1: Oxidation of 3-Picoline
A common method for this transformation is the oxidation of the methyl group to a carboxylic acid.
-
Materials: 3-picoline, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-picoline in water.
-
Slowly add a solution of potassium permanganate in water to the flask. The reaction is exothermic and should be controlled by external cooling.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3-methylpicolinic acid.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain pure 3-methylpicolinic acid.[4]
-
Experimental Protocol 2: Amide Coupling to form this compound
The final step involves the formation of an amide bond between 3-methylpicolinic acid and tert-butylamine.
-
Materials: 3-methylpicolinic acid, thionyl chloride (SOCl₂), or a suitable coupling agent (e.g., HATU, HOBt/EDC), tert-butylamine, an inert solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF)), and a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)).
-
Procedure (via Acid Chloride):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methylpicolinic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the acid chloride is formed.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-methylpicolinoyl chloride.
-
In a separate flask, dissolve tert-butylamine and a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane.
-
Cool the amine solution in an ice bath and slowly add a solution of the crude 3-methylpicolinoyl chloride in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
-
Procedure (via Coupling Agents):
-
In a round-bottom flask, dissolve 3-methylpicolinic acid, tert-butylamine, and a non-nucleophilic base (e.g., DIPEA) in an inert solvent like DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the mixture.
-
Stir the reaction at room temperature for several hours until completion.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Caption: Synthetic route to this compound.
Mechanism of Action and Application in Drug Development
The primary significance of this compound in drug development lies in its role as a key synthetic intermediate for 2,6-naphthyridine-based dual inhibitors of Protein Kinase C (PKC) and Protein Kinase D (PKD).
The PKC/PKD Signaling Axis
PKC and PKD are families of serine/threonine kinases that are crucial transducers of cellular signals downstream of diacylglycerol (DAG) and phorbol esters.[5] These kinases are involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and migration. Dysregulation of the PKC/PKD signaling pathway has been implicated in various diseases, most notably cancer and cardiovascular conditions like heart failure.[6]
The activation of PKD is often dependent on upstream PKC isoforms. Upon activation by DAG, novel and conventional PKCs can phosphorylate and activate PKD. Activated PKD then translocates to different cellular compartments, including the nucleus, where it phosphorylates a variety of substrates, leading to the regulation of gene expression and other cellular responses.[6]
Role as a Pharmacophore Component
This compound provides the foundational scaffold for the synthesis of potent 2,6-naphthyridine inhibitors. In the final inhibitor molecules, the pyridine ring of the carboxamide is incorporated into the bicyclic 2,6-naphthyridine core. The tert-butyl amide group often serves as a key interacting moiety within the ATP-binding pocket of the target kinase, contributing to the inhibitor's potency and selectivity. The 3-methyl group on the pyridine ring can also influence the conformation and electronic properties of the molecule, impacting its binding affinity.
The development of orally available 2,6-naphthyridine inhibitors has demonstrated significant therapeutic potential. For instance, the compound identified as 13c in a 2010 Journal of Medicinal Chemistry article, which is synthesized from a derivative of this compound, exhibited a PKD1 IC₅₀ of 0.6 nM.[3] These inhibitors function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.
Caption: Simplified PKC/PKD signaling pathway and the point of intervention.
Quantitative Data on Derived Inhibitors
The utility of this compound as a precursor is best illustrated by the high potency of the final inhibitor compounds. The following table summarizes the inhibitory activity of a key 2,6-naphthyridine derivative synthesized using this intermediate.
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 13c | PKD1 | 0.6 | J. Med. Chem. 2010, 53, 5400–5421[3] |
Conclusion and Future Perspectives
This compound has emerged from the realm of chemical intermediates to become a cornerstone in the synthesis of highly potent and selective kinase inhibitors. Its structural features are ideally suited for elaboration into the 2,6-naphthyridine scaffold, which has proven to be a privileged structure for targeting the PKC/PKD signaling axis. The successful development of orally bioavailable inhibitors with nanomolar potency underscores the value of this precursor in modern drug discovery.
Future research will likely continue to leverage the synthetic accessibility of this compound to generate novel analogs with improved pharmacokinetic properties and enhanced selectivity profiles. Further exploration of the structure-activity relationships of 2,6-naphthyridine derivatives will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases driven by aberrant kinase signaling. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of kinase inhibitor development.
References
- 1. This compound | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 32998-95-1 [sigmaaldrich.com]
- 3. otavachemicals.com [otavachemicals.com]
- 4. 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Activation of Protein Kinase C and Protein Kinase D in Human Natural Killer Cells: Effects of Tributyltin, Dibutyltin, and Tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to N-tert-Butyl-3-methylpyridine-2-carboxamide
Abstract
N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS: 32998-95-1) is a substituted picolinamide derivative with applications in synthetic chemistry, serving as a key reactant in the preparation of advanced chemical entities such as dual protein kinase inhibitors[1]. The unambiguous confirmation of its molecular structure is paramount for ensuring the validity of subsequent experimental outcomes. This technical guide provides a detailed analysis of the essential spectroscopic data required for the structural elucidation and quality control of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind spectral features. This document is intended for researchers, chemists, and quality assurance professionals who require a foundational understanding and a practical reference for the characterization of this molecule.
Molecular Structure and Functional Group Analysis
This compound possesses a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol [2]. The molecule's architecture is built upon a pyridine-2-carboxamide core, featuring two key substituents: a methyl group at the 3-position of the pyridine ring and a bulky tert-butyl group attached to the amide nitrogen.
The primary functional groups that define its chemical and spectral properties are:
-
Aromatic Pyridine Ring: A heteroaromatic system that governs the chemical shifts in the downfield region of the NMR spectrum.
-
Secondary Amide: The -C(=O)NH- linkage is a critical feature, giving rise to characteristic signals in both NMR and IR spectroscopy.
-
Tert-Butyl Group: A sterically demanding alkyl group that produces a highly characteristic singlet in ¹H NMR due to the magnetic equivalence of its nine protons.
-
Methyl Group: An electron-donating group on the pyridine ring that influences the electronic environment of the aromatic system.
Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the connectivity and chemical environment of atoms within the structure.
Experimental Protocol: NMR Analysis
A robust protocol for acquiring high-quality NMR data is essential for accurate interpretation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility, but DMSO-d₆ can be advantageous for observing exchangeable protons like the amide N-H.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic region[3].
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) at a constant temperature, typically 298 K.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H6 | ~8.4 | dd | 1H | Pyridine C6-H |
| H4 | ~7.6 | dd | 1H | Pyridine C4-H |
| H5 | ~7.2 | dd | 1H | Pyridine C5-H |
| NH | ~7.9 | br s | 1H | Amide N-H |
| 3-CH₃ | ~2.5 | s | 3H | Pyridine C3-CH₃ |
| t-Bu | ~1.5 | s | 9H | -C(CH₃)₃ |
Expert Interpretation:
-
Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring (H4, H5, H6) are expected to appear as distinct signals. H6, being adjacent to the ring nitrogen, will be the most deshielded. H4 and H5 will exhibit coupling to each other (ortho-coupling, J ≈ 7-8 Hz) and to H6 (meta- and para-coupling, J ≈ 1-2 Hz), resulting in doublet of doublets (dd) multiplicities for all three aromatic protons.
-
Amide Proton (δ ~7.9 ppm): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.
-
Aliphatic Region (δ 1.0-3.0 ppm): This region is characterized by two sharp singlets. The signal around δ 2.5 ppm corresponds to the three protons of the methyl group at the C3 position. The most upfield signal, a strong singlet integrating to nine protons around δ 1.5 ppm, is the unambiguous signature of the magnetically equivalent methyl groups of the tert-butyl substituent.
Caption: Key ¹H NMR environments and expected couplings.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Predicted δ (ppm) | Assignment |
| ~168 | Amide Carbonyl (C=O) |
| ~158 | Pyridine C2 |
| ~148 | Pyridine C6 |
| ~138 | Pyridine C4 |
| ~133 | Pyridine C3 |
| ~122 | Pyridine C5 |
| ~51 | t-Butyl Quaternary C |
| ~29 | t-Butyl CH₃ |
| ~20 | Pyridine C3-CH₃ |
Expert Interpretation:
-
Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon is typically found in this downfield region, clearly distinguished from the aromatic carbons.
-
Pyridine Carbons (δ 120-160 ppm): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the carboxamide group (C2) and the carbon adjacent to the nitrogen (C6) are the most deshielded. The signal for C3, bearing the methyl group, will also be in this region.
-
Aliphatic Carbons (δ 20-55 ppm): Three signals are expected in the upfield region. The quaternary carbon of the tert-butyl group appears around δ 51 ppm. The three equivalent methyl carbons of the tert-butyl group give a strong signal near δ 29 ppm, while the carbon of the 3-methyl group appears around δ 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Analysis
-
Method: The spectrum can be obtained from a solid sample prepared as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm⁻¹.
Table 3: Key IR Absorption Bands and Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2970-2860 | C-H Stretch | Aliphatic (t-Bu, Me) |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~1590, ~1470 | C=C, C=N Stretch | Pyridine Ring |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
| ~1365 | C-H Bend | t-Butyl (Umbrella) |
Expert Interpretation: The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.
-
A moderately sharp peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.
-
A very strong, sharp absorption around 1670 cm⁻¹ is the Amide I band , corresponding to the C=O stretching vibration . This is one of the most prominent peaks in the spectrum.
-
The Amide II band , resulting from N-H bending, is expected near 1540 cm⁻¹ .
-
Multiple peaks in the 2860-2970 cm⁻¹ region confirm the presence of aliphatic C-H bonds from the tert-butyl and methyl groups. A characteristic absorption near 1365 cm⁻¹ is indicative of the tert-butyl group[4].
-
Absorptions for the pyridine ring's C=C and C=N stretching vibrations appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and crucial information about the molecule's fragmentation pattern.
Experimental Protocol: MS Analysis
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass, allowing for molecular formula confirmation.
Table 4: Predicted High-Resolution MS Data
| Ion | Calculated Exact Mass | Observed m/z |
| [M]⁺ | 192.1263 | - |
| [M+H]⁺ | 193.1335 | ~193.13 |
| [M+Na]⁺ | 215.1155 | ~215.12 |
(Data derived from PubChem predictions)[5]
Expert Interpretation & Fragmentation Pathway: The primary goal is to observe the protonated molecular ion, [M+H]⁺, at m/z ≈ 193.13. The high-resolution mass should match the calculated exact mass for C₁₁H₁₇N₂O⁺ (193.1335), confirming the elemental composition.
Under conditions that induce fragmentation (e.g., tandem MS/MS), a primary cleavage event is the loss of the stable tert-butyl carbocation or isobutylene.
-
Pathway A: Loss of isobutylene (56 Da) from the [M+H]⁺ ion, leading to a fragment at m/z ≈ 137.
-
Pathway B: Cleavage of the amide C-N bond, potentially leading to a fragment corresponding to the 3-methylpicolinoyl cation at m/z ≈ 136.
Caption: Plausible ESI-MS/MS fragmentation pathways.
Conclusion: A Self-Validating Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed by the collective evidence from NMR, IR, and MS analyses. The ¹H NMR spectrum validates the presence and connectivity of all proton environments, most notably the distinct aromatic signals and the characteristic singlets for the methyl and tert-butyl groups. The ¹³C NMR spectrum confirms the carbon skeleton, including the critical amide carbonyl. IR spectroscopy provides definitive proof of the key functional groups, particularly the secondary amide linkage. Finally, high-resolution mass spectrometry anchors the analysis by confirming the elemental composition and molecular weight. The congruence across these orthogonal techniques provides a robust, self-validating system for the positive identification and quality assessment of this important chemical building block.
References
- 1. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE CAS#: 32998-95-1 [amp.chemicalbook.com]
- 2. This compound | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]
Solubility Profile of N-tert-Butyl-3-methylpyridine-2-carboxamide: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of N-tert-Butyl-3-methylpyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug development. An understanding of a compound's solubility in various solvents is fundamental for its synthesis, purification, formulation, and delivery. This document compiles available physicochemical data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for this process.
Physicochemical Properties
This compound is a solid compound.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | N-tert-Butyl-3-methylpicolinamide, 3-Methyl-pyridine-2-carboxylic acid tert-butylamide | [1][3][4] |
| CAS Number | 32998-95-1 | |
| Molecular Formula | C₁₁H₁₆N₂O | [1][4] |
| Molecular Weight | 192.26 g/mol | [1] |
| Melting Point | 58.0 °C | [1][4] |
| Boiling Point (Predicted) | 333.4 ± 30.0 °C | [1][4] |
| Density (Predicted) | 1.018 ± 0.06 g/cm³ | [1][4] |
Quantitative Solubility Data
As of the latest review of publicly available data, specific quantitative solubility measurements for this compound in various organic and aqueous solvents are not available. A safety data sheet for the compound explicitly states "Solubility: no data available". Researchers are advised to determine solubility experimentally based on their specific requirements.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Water | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
| Toluene | 25 | Data not available | Data not available |
| Diethyl Ether | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method such as HPLC or GC.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
References
Methodological & Application
Synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, robust, and reproducible protocol for the synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is centered around the formation of an amide bond between 3-methylpyridine-2-carboxylic acid and tert-butylamine. This guide elucidates the chemical principles behind the chosen synthetic strategy, offers a step-by-step experimental procedure, and includes best practices for reaction monitoring, product isolation, and purification. The protocol is designed for researchers, scientists, and drug development professionals, aiming to provide a self-validating system for achieving high-purity this compound.
Introduction and Significance
This compound is a substituted picolinamide derivative. Picolinamides are a class of compounds with a wide range of biological activities and are frequently incorporated into pharmacologically active molecules. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, while the pyridine ring system is a common motif in drug candidates due to its ability to participate in various biological interactions. The specific compound, this compound, has been identified as a reactant in the preparation of potent enzyme inhibitors, highlighting its importance in the development of novel therapeutics.[1][2]
This document outlines a reliable synthetic route starting from commercially available 3-methylpyridine-2-carboxylic acid. The core of this synthesis is the formation of an amide bond, a ubiquitous reaction in medicinal chemistry.[3][4]
Synthetic Strategy: The Chemistry Behind the Protocol
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive species. Two primary strategies are commonly employed for this transformation:
-
Conversion to an Acyl Chloride: This classic and highly effective method involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form a highly electrophilic acyl chloride.[5][6][7] This intermediate readily reacts with an amine to form the desired amide. This is the primary method detailed in this protocol due to its high reactivity and cost-effectiveness.
-
Use of Coupling Reagents: Modern organic synthesis frequently employs "coupling reagents" to facilitate amide bond formation under milder conditions.[4][7] These reagents, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), activate the carboxylic acid in situ to form a reactive ester intermediate.[3][7] While often more expensive, these reagents can be advantageous for sensitive substrates.
This guide will provide a detailed step-by-step protocol for the acyl chloride method and briefly discuss the adaptation for using a common coupling reagent.
Reaction Mechanism Overview
Figure 1: General overview of the two-step synthesis.
Experimental Protocol
Safety Precaution: This protocol involves the use of corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is highly corrosive and reacts violently with water.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3-Methylpyridine-2-carboxylic acid | 137.14 | 4021-07-2 | Starting material |
| Thionyl chloride (SOCl₂) | 118.97 | 7719-09-7 | Reagent grade, handle with extreme care |
| tert-Butylamine | 73.14 | 75-64-9 | Reagent grade |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | Solvent |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Base, for HCl scavenging |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | For aqueous workup |
| Brine (saturated aqueous NaCl) | - | - | For aqueous workup |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
| Hexanes | - | - | For purification/crystallization |
| Ethyl acetate | 88.11 | 141-78-6 | For purification/chromatography |
Step-by-Step Synthesis Procedure
Figure 2: Step-by-step experimental workflow.
Part A: Formation of 3-Methylpicolinoyl Chloride (Acyl Chloride Intermediate)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methylpyridine-2-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise via a syringe. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS to check for the formation of the methyl ester.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.
Part B: Amide Formation
-
Place the flask containing the crude 3-methylpicolinoyl chloride under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. A precipitate (triethylamine hydrochloride) will form.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the acyl chloride by TLC or LC-MS.
Workup and Purification
-
Once the reaction is complete, quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allow it to cool slowly to form crystals.
-
Silica Gel Chromatography: If the product is an oil or contains impurities with similar polarity, purification by column chromatography using a gradient of ethyl acetate in hexanes is recommended.
-
Characterization
The final product should be characterized to confirm its identity and purity. The expected properties are:
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molar Mass | 192.26 g/mol [2][8][9] |
| Appearance | Solid[2][8] |
| Melting Point | 58.0 °C[2] |
Standard characterization techniques include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Alternative Protocol: Using HATU Coupling Reagent
For substrates that are sensitive to the harsh conditions of acyl chloride formation, a peptide coupling reagent like HATU provides a milder alternative.
-
Dissolve 3-methylpyridine-2-carboxylic acid (1.0 eq), tert-butylamine (1.1 eq), and HATU (1.1 eq) in an aprotic solvent such as DMF or DCM.
-
Cool the mixture to 0 °C.
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
The workup typically involves dilution with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove the coupling byproducts and unreacted starting materials.
-
The subsequent drying and purification steps are similar to those described in section 3.3.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently produce this valuable compound in high purity. The choice between the robust acyl chloride method and the milder coupling reagent approach allows for flexibility depending on the specific laboratory capabilities and substrate sensitivities. Adherence to the safety precautions and proper analytical characterization are paramount for successful and safe synthesis.
References
- 1. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE | 32998-95-1 [chemicalbook.com]
- 2. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE CAS#: 32998-95-1 [amp.chemicalbook.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. This compound 32998-95-1 [sigmaaldrich.com]
- 9. This compound | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: N-tert-Butyl-3-methylpyridine-2-carboxamide as a Robust Bidentate Directing Group for Catalytic C-H Functionalization
An in-depth guide for researchers, scientists, and drug development professionals on the application of N-tert-Butyl-3-methylpyridine-2-carboxamide in modern organic synthesis.
Introduction
This compound is a specialized heterocyclic compound featuring a picolinamide scaffold.[1][2] Its unique architecture, combining a pyridine nitrogen and an amide carbonyl in a cis-conformation, makes it an exemplary bidentate chelating ligand. This arrangement is highly effective for directing transition metal catalysts to a specific C-H bond, enabling regioselective functionalization of otherwise unreactive positions on a substrate. The strategic placement of a methyl group at the 3-position and a bulky tert-butyl group on the amide nitrogen provides steric and electronic modulation, offering enhanced control over reaction selectivity and catalyst stability compared to simpler picolinamides.
This document provides a comprehensive overview of the synthesis of this directing group and its application in transition-metal-catalyzed C-H functionalization reactions, supported by detailed protocols and mechanistic insights.
Compound Profile & Key Properties
A summary of the essential physicochemical properties of this compound is provided below. This data is critical for experimental planning, including stoichiometry calculations and safety assessments.
| Property | Value | Source |
| CAS Number | 32998-95-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][2] |
| Molecular Weight | 192.26 g/mol | [1][2] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-tert-Butyl-3-methylpicolinamide | [1][3] |
PART 1: Synthesis Protocol for this compound
Rationale: The synthesis of the title compound is a straightforward amidation reaction. The protocol described below utilizes thionyl chloride to convert the carboxylic acid (3-methylpicolinic acid) into a more reactive acyl chloride intermediate, which readily couples with tert-butylamine. This method is efficient, scalable, and employs common laboratory reagents.
Workflow for Synthesis
Caption: Workflow for the synthesis of the title directing group.
Experimental Protocol: Amide Coupling
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpicolinic acid (10.0 g, 72.9 mmol).
-
Under a nitrogen atmosphere, add thionyl chloride (16.0 mL, 218.7 mmol, 3.0 equiv.) dropwise at 0 °C.
-
-
Acyl Chloride Formation:
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-methylpicolinoyl chloride is used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in 100 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of tert-butylamine (15.4 mL, 145.8 mmol, 2.0 equiv.) and triethylamine (20.3 mL, 145.8 mmol, 2.0 equiv.) in 50 mL of anhydrous DCM. Triethylamine acts as a base to neutralize the HCl byproduct.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes.
-
-
Reaction Completion and Work-up:
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
-
PART 2: Application in C-H Functionalization
Core Principle: Chelation-Assisted C-H Activation
The primary utility of this compound is as a directing group for regioselective C-H functionalization. The pyridine nitrogen and amide oxygen form a stable five-membered metallacycle with a transition metal catalyst (e.g., Pd, Rh, Ru). This chelation brings the metal center into close proximity to a specific ortho C-H bond on an attached substrate, facilitating its cleavage in a process known as cyclometalation. This directed activation enables the subsequent coupling with various partners, a strategy that circumvents issues with substrate-controlled regioselectivity.
Proposed Catalytic Cycle
Caption: A generalized catalytic cycle for directing group-assisted C-H functionalization.
Representative Protocol: Palladium-Catalyzed ortho-Olefination of a Benzyl Amine
This protocol details a hypothetical but mechanistically sound application: the olefination of a benzyl amine substrate that has been pre-functionalized with the this compound directing group.
Step 1: Substrate Synthesis (Attaching the Directing Group) The directing group must first be attached to the substrate of interest. This is typically achieved via a standard amide coupling reaction between the substrate (containing a primary or secondary amine) and 3-methylpicolinic acid, followed by N-alkylation or a similar transformation. For this example, we assume the substrate, N-benzyl-N-(tert-butyl)-3-methylpicolinamide, is available.
Step 2: C-H Olefination Protocol
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the N-benzyl-N-(tert-butyl)-3-methylpicolinamide substrate (0.2 mmol, 1.0 equiv.).
-
Add Palladium(II) acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 5 mol%).
-
Add Silver acetate (AgOAc) (67 mg, 0.4 mmol, 2.0 equiv.). Silver acetate often acts as both an oxidant and a source of acetate to facilitate the catalytic cycle.
-
Add the olefin coupling partner, e.g., n-butyl acrylate (57 μL, 0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add 2.0 mL of a suitable solvent, such as 1,2-dichloroethane (DCE) or tert-amyl alcohol, via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter it through a pad of Celite to remove the palladium black and silver salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the ortho-olefinated product.
-
Step 3: Directing Group Cleavage (Optional) A key advantage of a well-designed directing group is its removability. The picolinamide group can often be cleaved under acidic or basic hydrolysis conditions to reveal a carboxylic acid or amine functionality on the final product, enhancing the synthetic utility of the method.
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed (H302), Causes serious eye irritation (H319), and may be harmful to aquatic life with long-lasting effects.[1][2]
-
Precautions: Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid release to the environment.[1]
Reagents in Protocols:
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Palladium and Silver Salts: Heavy metal compounds. Avoid inhalation and skin contact.
-
Organolithium Reagents (if used): Pyrophoric and react violently with water. Require specialized handling techniques under an inert atmosphere.[4]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7]
Conclusion and Outlook
This compound serves as a powerful and versatile tool in the field of organic synthesis. Its robust chelating ability enables precise, metal-catalyzed C-H functionalization reactions, providing a reliable pathway to complex molecular architectures. The tunability afforded by its substituents allows for fine-control over reactivity and selectivity. As the demand for efficient and atom-economical synthetic methods grows, the strategic application of directing groups like this will continue to be a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science research.
References
- 1. This compound | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 32998-95-1 [sigmaaldrich.com]
- 3. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE | 32998-95-1 [chemicalbook.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols: N-tert-Butyl-3-methylpyridine-2-carboxamide as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Picolinamide Scaffold in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and cardiovascular conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyridine-2-carboxamide, or picolinamide, scaffold has emerged as a privileged structure in this field, offering a rigid framework that can be strategically functionalized to achieve potent and selective inhibition of various kinases.[1][2][3]
N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS No: 32998-95-1) is a key intermediate in the synthesis of a diverse range of biologically active molecules, including potent kinase inhibitors.[4] Its structure, featuring a reactive pyridine ring, a directing methyl group, and a sterically hindering tert-butyl amide, provides a unique combination of properties that medicinal chemists can leverage to construct complex heterocyclic systems. The tert-butyl group, for instance, can enhance metabolic stability, a crucial parameter in drug development.[5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of this compound as a precursor for the synthesis of kinase inhibitors targeting critical signaling pathways in disease.
We will provide detailed, field-proven protocols for the synthesis of representative kinase inhibitors, explain the causal relationships behind experimental choices, and present the relevant biological context through signaling pathway diagrams.
Chemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its successful application in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 32998-95-1 | [6][7] |
| Molecular Formula | C₁₁H₁₆N₂O | [6][7] |
| Molecular Weight | 192.26 g/mol | [6][7] |
| Appearance | Solid | [6][8] |
| Melting Point | 58.0 °C | [4][8] |
| Boiling Point | 333.4±30.0 °C (Predicted) | [4][8] |
| Density | 1.018±0.06 g/cm³ (Predicted) | [4][8] |
| SMILES | CC1=C(N=CC=C1)C(=O)NC(C)(C)C | [6][7] |
| InChI | 1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | [6] |
Application in Kinase Inhibitor Synthesis: Targeting Syk and PKC/PKD Pathways
This compound serves as a versatile starting material for the synthesis of inhibitors targeting key kinases such as Spleen Tyrosine Kinase (Syk) and Protein Kinase C/D (PKC/PKD).
-
Spleen Tyrosine Kinase (Syk): A Critical Mediator in Autoimmune and Inflammatory Diseases. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.[] It is activated downstream of various receptors, including B-cell receptors (BCRs) and Fc receptors, and its signaling cascade is integral to B-cell activation, mast cell degranulation, and macrophage phagocytosis.[7][10][11] Consequently, inhibitors of Syk have significant therapeutic potential for the treatment of autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.[12]
-
Protein Kinase C (PKC) and Protein Kinase D (PKD): Nodal Regulators in Cardiac Hypertrophy and Heart Failure. The PKC family of serine/threonine kinases are central to signal transduction in the heart, regulating processes like cell growth and contraction.[13] Dysregulation of PKC signaling, particularly the α and β isoforms, is strongly implicated in the pathogenesis of cardiac hypertrophy and heart failure.[13][14][15] PKD, a downstream effector of PKC, also plays a significant role in these pathological processes.[6] Therefore, inhibitors targeting the PKC/PKD signaling axis are being actively investigated as potential therapeutics for cardiovascular diseases.
Synthetic Protocols: From Precursor to Potent Inhibitors
The following section provides detailed, step-by-step protocols for the synthesis of two representative kinase inhibitors derived from this compound. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.
Protocol 1: Synthesis of a 2,6-Naphthyridine-based PKC/PKD Inhibitor
This protocol outlines a plausible synthetic route to a 2,6-naphthyridine derivative, a scaffold known to exhibit potent inhibition of PKC and PKD.[16][17][18] The synthesis involves a condensation reaction followed by an intramolecular cyclization.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EA020136B1 - Picolinamide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. researchgate.net [researchgate.net]
- 7. B Cell Activation and Signaling | Oncohema Key [oncohemakey.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase cascades in the regulation of cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PKCα regulates the hypertrophic growth of cardiomyocytes through extracellular signal–regulated kinase1/2 (ERK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 18. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
Application Notes and Protocols for NMR Sample Preparation of N-tert-Butyl-3-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of Nuclear Magnetic Resonance (NMR) samples of N-tert-Butyl-3-methylpyridine-2-carboxamide. Adherence to these protocols is crucial for obtaining high-quality, reproducible NMR spectra for structural elucidation, purity assessment, and quantitative analysis.
Compound Information
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][2][3] |
| Molecular Weight | 192.26 g/mol | [1][2][3] |
| Physical Form | Solid | [2][4] |
| CAS Number | 32998-95-1 | [2][3] |
Experimental Protocols
The following protocols outline the recommended procedures for preparing NMR samples of this compound for analysis.
2.1. Materials and Equipment
-
This compound sample
-
High-quality 5 mm NMR tubes
-
Deuterated NMR solvents (e.g., Chloroform-d, DMSO-d₆)
-
Internal Standard (e.g., Tetramethylsilane - TMS)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer
-
Pasteur pipettes and bulbs
-
Lint-free wipes
2.2. Solvent Selection and Solubility Test
The choice of a suitable deuterated solvent is critical for obtaining a high-resolution NMR spectrum. The solvent should completely dissolve the sample and have minimal overlapping signals with the analyte. Due to the presence of both aromatic and amide functional groups, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended as starting points.
Protocol for Solubility Test:
-
Weigh approximately 1-2 mg of this compound into a small vial.
-
Add 0.1 mL of the chosen deuterated solvent.
-
Gently agitate or vortex the vial to facilitate dissolution.
-
Observe the solution for any undissolved particulate matter.
-
If the sample dissolves completely, the solvent is suitable. If not, consider a different solvent or gentle heating.
2.3. Sample Preparation for ¹H NMR Spectroscopy
This protocol is designed for routine qualitative and quantitative ¹H NMR analysis.
| Parameter | Recommended Value | Rationale |
| Sample Amount | 5 - 25 mg | Ensures adequate signal-to-noise ratio for a standard ¹H NMR experiment.[1][5][6] |
| Solvent Volume | 0.6 - 0.7 mL | Provides sufficient sample height in a standard 5 mm NMR tube for optimal shimming and data acquisition.[5][7] |
| Concentration | ~10 - 40 mg/mL | Balances signal strength with potential line broadening at higher concentrations. |
| Internal Standard | Tetramethylsilane (TMS) | Provides a reference signal at 0 ppm for accurate chemical shift calibration.[8] |
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the selected deuterated solvent (e.g., CDCl₃) to the vial.
-
Internal Standard: If required for precise chemical shift referencing, add a small amount of an internal standard like TMS. Modern spectrometers can often reference the residual solvent peak, making an internal standard optional for routine spectra.[9]
-
Dissolution: Cap the vial and vortex it until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles. If necessary, filter the solution through a small cotton plug in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free wipe dampened with isopropanol or acetone to remove any dust or fingerprints.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the NMR sample preparation process.
Caption: Workflow for NMR sample preparation and analysis.
Safety Precautions
-
Always handle deuterated solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and the deuterated solvents used for specific handling and disposal instructions.
By following these application notes and protocols, researchers can consistently prepare high-quality NMR samples of this compound, leading to reliable and accurate analytical results.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]
- 4. This compound 32998-95-1 [sigmaaldrich.com]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. scribd.com [scribd.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Application of N-tert-Butyl-3-methylpyridine-2-carboxamide Derivatives in the Synthesis of SARS-CoV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of N-tert-butyl-carboxamide containing scaffolds, specifically focusing on derivatives of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides, in the development of potent, non-covalent inhibitors against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease (3CLpro). The methodologies and data presented are derived from extensive research aimed at identifying novel antiviral agents.
Introduction
The SARS-CoV 3CL protease is a critical enzyme for the virus's life cycle, as it is responsible for processing the viral polyprotein into functional proteins essential for replication.[1] Inhibition of this enzyme is a key strategy in the development of antiviral therapeutics. Unlike many inhibitors that form a covalent bond with the enzyme, the compounds discussed herein are non-covalent inhibitors, offering a different modality for therapeutic intervention. A high-throughput screening of the NIH molecular libraries led to the identification of a lead dipeptide-like series, which was subsequently optimized to yield potent inhibitors of SARS-CoV 3CLpro.[1][2][3]
Quantitative Data Summary
The following tables summarize the enzymatic inhibition and antiviral activity of key compounds from the optimized series.
Table 1: Enzymatic Inhibition of SARS-CoV 3CLpro by Synthesized Compounds
| Compound | R1 Group | R2 Group | R3 Group | % Inhibition at 100 µM | IC50 (µM) |
| 14 | Furan-2-yl | Pyridin-3-yl | 4-tert-butylaniline | >50% | 1.5 ± 0.1 |
| 16-(R) | Furan-2-yl | Pyridin-3-yl | 4-tert-butylaniline | Not specified | 1.5 ± 0.1 |
| 20 | Furan-2-yl | Thiophen-3-yl | 4-tert-butylaniline | Not specified | 2.1 ± 0.2 |
| Ugi Library Analogues (most) | Various | Various | Various | <50% | Not determined |
Data sourced from high-throughput screening and subsequent optimization studies.[1]
Table 2: Antiviral Activity of Lead Compound 16-(R)
| Compound | Virus Strain | Cell Line | Antiviral EC50 (µM) |
| 16-(R) | SARS-CoV Urbani | Vero E6 | 12.9 ± 0.7 |
| 16-(R) (Repeat) | SARS-CoV Urbani | Vero E6 | 13.4 ± 1.0 |
EC50 values represent the concentration of the compound required to inhibit viral replication by 50%.[1]
Experimental Protocols
Protocol 1: Synthesis of (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (16-(R), ML188) via Ugi Reaction
This protocol describes a multicomponent Ugi reaction for the rapid synthesis and exploration of structure-activity relationships.[2]
Materials:
-
Pyridine-3-carboxaldehyde
-
4-tert-butylaniline
-
Furan-2-carboxylic acid
-
tert-butylisocyanide
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
20 mL scintillation vial
-
Silica gel for column chromatography
Procedure:
-
To a 20 mL scintillation vial, add equimolar amounts (0.5 mmol) of pyridine-3-carboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid.
-
Dissolve the mixture in methanol (2.5 mL, 0.2M).
-
Add tert-butylisocyanide (0.5 mmol) to the mixture.
-
Stir the reaction mixture for 16 hours at ambient temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Purify the crude product by silica gel column chromatography using a gradient of 0% to 100% ethyl acetate in hexanes.
-
The racemic product is obtained as a light yellow solid.
-
Perform preparative chiral separation to isolate the active 16-(R) enantiomer.[1]
Protocol 2: SARS-CoV 3CLpro Enzyme Inhibition Assay (FRET-based)
This assay is used to determine the inhibitory activity of the synthesized compounds against the 3CL protease.
Materials:
-
Recombinant SARS-CoV 3CLpro enzyme
-
FRET-based peptide substrate
-
Assay buffer (details not specified in the source, but typically includes a buffer like HEPES or Tris, a reducing agent like DTT, and a salt like NaCl)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense the test compounds into the wells of a 384-well plate.
-
Add the SARS-CoV 3CLpro enzyme to each well.
-
Incubate the enzyme and compound mixture for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET-based substrate to each well.
-
Monitor the change in fluorescence over time using a plate reader. The cleavage of the substrate by the enzyme results in a change in FRET signal.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Protocol 3: SARS-CoV Antiviral Assay in Vero E6 Cells
This cell-based assay evaluates the ability of the compounds to inhibit viral replication in a relevant cell line.
Materials:
-
Vero E6 cells
-
SARS-CoV (Urbani strain)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
96-well plates
-
Reagents for quantifying viral replication (e.g., crystal violet for cell viability or reagents for qRT-PCR to measure viral RNA)
-
BSL-3 facility and protocols
Procedure:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
In a BSL-3 facility, infect the cells with SARS-CoV at a predetermined multiplicity of infection (MOI).
-
Include mock-infected cells as a control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Assess cell viability or quantify viral replication. For cell viability, after incubation, fix and stain the cells with crystal violet. For viral quantification, extract RNA and perform qRT-PCR.
-
Generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.[1]
Visualizations
Caption: SARS-CoV replication pathway and the inhibitory action of 3CLpro inhibitors.
References
- 1. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for the Scale-up Synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis is presented as a three-stage process, commencing with the synthesis of the precursor 2-cyano-3-methylpyridine, followed by its hydrolysis to 3-methylpicolinic acid, and culminating in the amidation with tert-butylamine. This guide offers scalable methodologies suitable for industrial production, focusing on reaction efficiency, safety, and product purity.
Introduction
This compound is a valuable building block in organic synthesis. Its structure is found in molecules with potential applications in crop protection and as active pharmaceutical ingredients. The demand for efficient and scalable synthetic routes is therefore of high importance. The protocols outlined herein are designed to be robust and reproducible for large-scale manufacturing.
Overall Synthesis Strategy
The synthesis is divided into three main stages, each with a detailed protocol. The overall workflow is depicted below.
Experimental Protocols and Data
Stage 1: Synthesis of 2-Cyano-3-methylpyridine
The synthesis of 2-cyano-3-methylpyridine can be achieved on a large scale via the ammoxidation of 3-picoline. This gas-phase catalytic reaction is a common industrial method for the preparation of cyanopyridines.[1]
Protocol 1: Ammoxidation of 3-Picoline
-
Catalyst Bed Preparation: A suitable reactor is packed with a vanadium-based catalyst, often V2O5 on a support like alumina.
-
Reactant Feed: A gaseous mixture of 3-picoline, ammonia, and air (as the source of oxygen) is preheated and fed continuously over the catalyst bed.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures.
-
Product Isolation: The reactor effluent is cooled to condense the product and unreacted starting materials. The 2-cyano-3-methylpyridine is then separated from the aqueous layer and purified by distillation.
Table 1: Process Parameters for the Ammoxidation of 3-Picoline
| Parameter | Value | Reference |
| Catalyst | V2O5/Al2O3 | [1] |
| Temperature | 280-500 °C | [1] |
| Pressure | Up to 0.5 MPa | [1] |
| Molar Ratio (3-picoline:NH3:O2) | 1 : 2-7 : 10-15 | |
| Yield of 2-Cyano-3-methylpyridine | >95% |
Stage 2: Synthesis of 3-Methylpicolinic Acid
The hydrolysis of 2-cyano-3-methylpyridine to 3-methylpicolinic acid is a critical step. For large-scale production, a continuous process under substantially adiabatic conditions is preferred to manage the exothermic nature of the reaction.[2]
Protocol 2: Hydrolysis of 2-Cyano-3-methylpyridine
-
Reaction Mixture Preparation: 2-Cyano-3-methylpyridine is mixed with an aqueous solution of a strong acid, typically sulfuric acid.
-
Continuous Flow Reaction: The mixture is continuously pumped through a heated reactor. The adiabatic nature of the process allows the heat of reaction to increase the temperature, driving the hydrolysis to completion.
-
Product Precipitation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of 3-methylpicolinic acid, causing it to precipitate.
-
Isolation and Drying: The precipitated product is isolated by filtration, washed with cold water, and dried under vacuum.
Table 2: Process Parameters for the Hydrolysis of 2-Cyano-3-methylpyridine
| Parameter | Value | Reference |
| Reagent | Concentrated Sulfuric Acid | |
| Temperature | 100-130 °C | [2] |
| Reaction Time | Continuous flow, short residence time | [2] |
| pH for Precipitation | ~3.5 | |
| Yield | High | |
| Purity | >98% |
Stage 3: Synthesis of this compound
The final stage involves the coupling of 3-methylpicolinic acid with tert-butylamine. A common and scalable method for this transformation is the in-situ formation of the acid chloride followed by amidation.[3]
Protocol 3: Amidation of 3-Methylpicolinic Acid
-
Acid Chloride Formation: 3-Methylpicolinic acid is suspended in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride is added dropwise at a controlled temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the reaction.
-
Amidation: In a separate vessel, tert-butylamine is dissolved in the same solvent with a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated. The freshly prepared acid chloride solution is then added slowly to the amine solution at a low temperature.
-
Work-up and Purification: The reaction mixture is quenched with water. The organic layer is separated, washed with brine, and dried over a suitable drying agent. The solvent is removed under reduced pressure. The crude product is then purified. For large-scale operations, crystallization is the preferred method of purification. The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate, heptane, or a mixture) and allowed to cool slowly to induce crystallization. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Table 3: Process Parameters for the Amidation of 3-Methylpicolinic Acid
| Parameter | Value | Reference |
| Coupling Agent | Thionyl Chloride (SOCl₂) | [3] |
| Solvent | Dichloromethane (DCM) or Toluene | [3] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 2-6 hours | |
| Purification Method | Crystallization | |
| Expected Yield | >85% | |
| Expected Purity | >99% |
Synthesis of tert-Butylamine (Precursor)
For a fully integrated large-scale synthesis, the in-house production of tert-butylamine is a viable option. The direct amination of isobutylene is a highly atom-economical and green industrial process.[4]
Protocol 4: Direct Amination of Isobutylene
-
Catalyst: The reaction is carried out using a solid acid catalyst, typically a zeolite such as ZSM-5 or BEA.[5]
-
Reaction Conditions: A mixture of isobutylene and ammonia is passed over the catalyst bed at high temperature and pressure.
-
Separation: The product, tert-butylamine, is separated from unreacted starting materials and byproducts by distillation. The unreacted starting materials can be recycled.
Table 4: Process Parameters for the Direct Amination of Isobutylene
| Parameter | Value | Reference |
| Catalyst | Zeolite (ZSM-5 or BEA) | [5] |
| Temperature | 200-300 °C | [5] |
| Pressure | 20-33 bar | [5] |
| NH₃ to Isobutylene Molar Ratio | 3-5 | [5] |
| Conversion of Isobutylene | 12-50% | |
| Selectivity to tert-Butylamine | 93-100% |
Logical Workflow Diagram
The logical flow of the entire synthesis process, from raw materials to the final product, is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US20130096349A1 - Process for conversion of isobutylene to tertiary butylamine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-tert-Butyl-3-methylpyridine-2-carboxamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a process that can be challenging due to steric hindrance between the 3-methylpicolinic acid and the bulky tert-butylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance. 2. Inactive Acid Chloride: If using the acid chloride route, the intermediate may have degraded due to moisture. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. | 1. Use a more powerful coupling reagent: Consider using HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which have shown high efficiency in similar sterically hindered amidations.[1] 2. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase reaction temperature: Gradually increase the temperature, monitoring for product formation and potential side reactions. |
| Formation of Significant Byproducts | 1. Chlorination of Pyridine Ring: When using thionyl chloride (SOCl₂) to form the acid chloride, chlorination of the pyridine ring can occur, particularly at the 4-position.[2][3][4] 2. Self-condensation of 3-methylpicolinic acid: This can occur if the amine is not present or if the activation of the carboxylic acid is too slow. 3. Epimerization (if applicable): If chiral centers are present, harsh conditions can lead to racemization. | 1. Use an alternative to SOCl₂: Consider using oxalyl chloride or a milder coupling reagent to avoid ring chlorination. If SOCl₂ is necessary, use it at low temperatures and for a minimal amount of time. 2. Control stoichiometry and addition rate: Add the activated acid or acid chloride slowly to a solution of tert-butylamine to ensure the amine is readily available for reaction. 3. Use mild reaction conditions: Employ lower temperatures and non-basic activators if racemization is a concern. |
| Difficult Purification | 1. Unreacted Starting Materials: Due to steric hindrance, the reaction may not go to completion. 2. Byproducts with similar polarity to the product: This can make chromatographic separation challenging. | 1. Optimize reaction conditions to drive to completion: Use a slight excess of the less expensive reagent (typically the amine). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Employ different purification techniques: Consider recrystallization or trituration in addition to column chromatography. Changing the solvent system for chromatography can also improve separation. |
| Poor Yield | This is often a combination of the factors listed above. | Systematically address each potential issue: - Confirm the quality of starting materials. - Optimize the coupling reagent and reaction conditions (solvent, temperature, time). - Ensure anhydrous conditions. - Carefully monitor the reaction progress to minimize byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common methods involve the coupling of 3-methylpicolinic acid with tert-butylamine. This is typically achieved either by activating the carboxylic acid with a coupling reagent or by converting the carboxylic acid to an acid chloride, which then reacts with the amine.
Q2: Which coupling reagents are most effective for this synthesis?
A2: Due to the steric hindrance from both the 3-methyl group on the pyridine ring and the tert-butyl group of the amine, potent coupling reagents are recommended. Reagents like HATU and DMTMM have been shown to be effective in forming amide bonds in sterically demanding environments, with some protocols achieving nearly quantitative yields with DMTMM for similar picolinamide syntheses.[1]
Q3: I am observing a chlorinated byproduct. What is the cause and how can I prevent it?
A3: Chlorination of the pyridine ring, typically at the 4-position, can occur when using thionyl chloride (SOCl₂) to generate the acid chloride in situ.[2][3][4] To prevent this, you can try using oxalyl chloride, which is often milder. Alternatively, avoiding the acid chloride route altogether and using a direct coupling reagent is a good strategy.
Q4: My reaction is very slow and gives a low yield. What can I do to improve it?
A4: Slow reaction rates and low yields are common challenges for this synthesis due to steric hindrance. To improve the outcome, you can:
-
Switch to a more powerful coupling reagent like HATU or DMTMM.
-
Increase the reaction temperature. Be sure to monitor for byproduct formation.
-
Use a higher concentration of reactants, if solubility allows.
-
Ensure all reagents and solvents are pure and anhydrous.
Q5: What is a suitable solvent for this reaction?
A5: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for amide coupling reactions. Acetonitrile can also be effective, particularly when using reagents like DMTMM.[1] The choice of solvent may depend on the specific coupling reagent used.
Experimental Protocols
Method 1: Synthesis via Acid Chloride
This method involves the conversion of 3-methylpicolinic acid to its acid chloride, followed by reaction with tert-butylamine.
Step 1: Formation of 3-methylpicolinoyl chloride
-
To a solution of 3-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-methylpicolinoyl chloride, which should be used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude 3-methylpicolinoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve tert-butylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or N,N-diisopropylethylamine (DIPEA) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Direct Coupling with HATU
This method utilizes a potent coupling reagent to directly form the amide bond.
-
To a solution of 3-methylpicolinic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.5 eq) in anhydrous DMF, add tert-butylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Method | Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Acid Chloride | Oxalyl Chloride | Triethylamine/DIPEA | DCM | 0 to RT | 60-80 | General Procedure |
| Direct Coupling | HATU | DIPEA | DMF | RT | 70-90 | General Procedure |
| Direct Coupling | DMTMM | N-Methylmorpholine | Acetonitrile | RT | 85-95 | [1] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and precise reaction conditions. The values presented are typical ranges observed for similar amide couplings.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N-tert-Butyl-3-methylpyridine-2-carboxamide
Welcome to the technical support center for the purification of crude N-tert-Butyl-3-methylpyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. If synthesized via the amidation of 3-methylpicolinic acid with tert-butylamine, potential impurities include:
-
Unreacted 3-methylpicolinic acid: The starting carboxylic acid may not have fully reacted.
-
Unreacted tert-butylamine: The starting amine may be present in excess or may not have fully reacted.
-
Coupling reagent byproducts: Depending on the coupling agent used (e.g., DCC, EDC, HATU), byproducts such as dicyclohexylurea (DCU) or 1-hydroxybenzotriazole (HOBt) may be present.
-
Side products from self-condensation: Although less common, side reactions involving the starting materials can occur.
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., DMF, CH2Cl2) may be retained in the crude product.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid during crystallization. This can be caused by a high concentration of impurities or rapid cooling.
-
Troubleshooting Steps:
-
Try to dissolve the oil in a small amount of a suitable solvent and then add a non-polar "anti-solvent" dropwise to induce precipitation.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.
-
Seeding the solution with a small crystal of pure product (if available) can provide a nucleation site for crystal growth.
-
If these methods fail, column chromatography is the recommended next step to remove the impurities that may be inhibiting crystallization.
-
Q3: I am having trouble separating my product from a closely-eluting impurity during column chromatography. What can I do?
A3: Co-elution of impurities is a frequent challenge in chromatography.
-
Troubleshooting Steps:
-
Optimize the mobile phase: A good starting point for silica gel chromatography is a hexane/ethyl acetate gradient. An ideal Rf value for the product on a TLC plate is between 0.2 and 0.4 to achieve good separation.[1] Experiment with different solvent ratios to maximize the separation between your product and the impurity.
-
Try a different solvent system: If hexane/ethyl acetate is not effective, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.
-
Use a longer column: Increasing the length of the silica gel bed can improve separation.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase (C18) silica.
-
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For amides, solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate can be effective.[2] |
| Compound "oils out" instead of crystallizing. | The solution is too concentrated, or cooling is too rapid. Impurities are preventing crystallization. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool slowly. If the problem persists, consider a different solvent system or purify by column chromatography first. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation has not occurred. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. If crystals still do not form, reduce the volume of the solvent by evaporation and cool again. |
| Low recovery of the purified product. | Too much solvent was used. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography on silica gel is a common approach.
| Problem | Possible Cause | Solution |
| Product elutes too quickly (High Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. An optimal Rf on TLC for good separation is generally considered to be in the range of 0.2-0.4.[1] |
| Product does not elute from the column (Low or zero Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Poor separation of product and impurities (overlapping spots on TLC). | The chosen solvent system does not provide sufficient selectivity. | Try a different solvent system. For example, if using hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone. Ensure the TLC is run in a sealed chamber with a saturated atmosphere for accurate results.[3] |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography. | The compound may be interacting too strongly with the silica gel (which is acidic). The sample may be overloaded on the column. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to reduce tailing of basic compounds like pyridines. Ensure the amount of crude material loaded is appropriate for the column size (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). |
Experimental Protocols
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Slowly add warm hexane to the hot ethyl acetate solution until the solution becomes slightly turbid (cloudy).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better crystal formation, the flask can be insulated to slow the cooling process.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane/ethyl acetate to find a solvent system that gives the target compound an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen mobile phase (the least polar solvent mixture that will be used).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. If a gradient elution is needed, start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., start with 95:5 hexane/ethyl acetate and gradually move to 80:20 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visual Guides
Logical Workflow for Purification Troubleshooting
Caption: A decision-making workflow for purifying crude this compound.
Experimental Workflow for Column Chromatography
Caption: Step-by-step experimental workflow for purification by flash column chromatography.
References
Technical Support Center: N-tert-butyl-3-methylpicolinamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-butyl-3-methylpicolinamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to N-tert-butyl-3-methylpicolinamide?
A1: N-tert-butyl-3-methylpicolinamide is typically synthesized through the amidation of 3-methylpicolinic acid or its derivatives with tert-butylamine. The most common approaches include:
-
Acyl Chloride Route: Conversion of 3-methylpicolinic acid to its acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), followed by reaction with tert-butylamine.
-
Coupling Agent-Mediated Amidation: Direct coupling of 3-methylpicolinic acid with tert-butylamine using a coupling agent such as a carbodiimide (e.g., DCC, EDC) or a phosphonic acid anhydride (e.g., T3P®).
-
Ester Amidation: Conversion of 3-methylpicolinic acid to an ester (e.g., methyl or ethyl ester) followed by amidation with tert-butylamine, often promoted by a strong base.
Q2: What are the potential side products I should be aware of during the synthesis?
A2: The side products largely depend on the chosen synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Residual 3-methylpicolinic acid and tert-butylamine.
-
Coupling Agent Byproducts:
-
If using carbodiimides (DCC/EDC): N-acylurea derivatives.
-
If using T3P®: Water-soluble propanephosphonic acid byproducts.
-
-
Side reactions from Acyl Chloride Route: Impurities arising from reactions with the chlorinating agent.
-
Di-tert-butylated byproducts: Although less common, over-reaction under certain conditions could lead to more complex structures.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help track the consumption of starting materials and the formation of the desired product and any significant side products.
Q4: What are the recommended purification methods for N-tert-butyl-3-methylpicolinamide?
A4: Purification strategies depend on the nature of the impurities. Common methods include:
-
Aqueous Workup: To remove water-soluble impurities, including salts and byproducts from certain coupling agents like T3P®.
-
Crystallization: Effective for obtaining high-purity product if a suitable solvent system is identified.
-
Column Chromatography: A versatile method for separating the desired product from closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-tert-butyl-3-methylpicolinamide | Incomplete reaction due to steric hindrance from the tert-butyl group. | - Increase reaction time and/or temperature. - Choose a more efficient coupling agent known to work well with hindered amines (e.g., T3P®). - Ensure anhydrous conditions, as water can hydrolyze activated intermediates. |
| Poor activation of the carboxylic acid. | - If using the acyl chloride route, ensure the complete conversion of the carboxylic acid to the acyl chloride before adding tert-butylamine. - Use a stoichiometric amount or a slight excess of the coupling agent. | |
| Presence of Unreacted 3-Methylpicolinic Acid | Inefficient coupling reaction. | - Optimize the amount of coupling agent and reaction conditions (temperature, time). - During workup, an aqueous basic wash (e.g., with sodium bicarbonate solution) can help remove unreacted acid. |
| Presence of Unreacted tert-Butylamine | Use of a large excess of the amine. | - Use a smaller excess of tert-butylamine (e.g., 1.1-1.2 equivalents). - Unreacted tert-butylamine is volatile and can often be removed under reduced pressure. An acidic wash during workup can also remove it. |
| Formation of N-Acylurea Byproduct (with DCC/EDC) | A common side reaction of carbodiimide coupling agents. | - Add an activating agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress N-acylurea formation. - Optimize reaction temperature (usually lower temperatures are preferred). - N-acylurea is often insoluble in common organic solvents and can sometimes be removed by filtration. |
| Difficulty in Removing Coupling Agent Byproducts | Water-insoluble byproducts (e.g., dicyclohexylurea from DCC). | - If using DCC, dicyclohexylurea can often be removed by filtration as it is a solid. - Consider using a water-soluble carbodiimide like EDC, whose byproducts can be removed with an aqueous wash. - T3P® is a good alternative as its byproducts are water-soluble and easily removed.[1] |
Experimental Protocols
General Protocol for Amidation using Propanephosphonic Anhydride (T3P®)
This protocol is favored for its mild reaction conditions, high yields, and the easy removal of byproducts.[1]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpicolinic acid (1 equivalent) in a suitable aprotic solvent (e.g., ethyl acetate, THF, or dichloromethane).
-
Addition of Amine and Base: Add tert-butylamine (1.1-1.2 equivalents) followed by a non-nucleophilic base such as pyridine or triethylamine (2-3 equivalents).
-
Addition of T3P®: Cool the mixture to 0 °C and slowly add a 50% solution of T3P® in a suitable solvent (e.g., ethyl acetate) (1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography if necessary.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Potential Side Product Formation Pathways
Caption: Common side products in carbodiimide-mediated synthesis.
References
Technical Support Center: N-(tert-Butyl)-3-methylpicolinamide (CAS 32998-95-1)
This technical support guide provides comprehensive information on the stability and proper storage conditions for N-(tert-Butyl)-3-methylpicolinamide (CAS 32998-95-1). It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of N-(tert-Butyl)-3-methylpicolinamide. Below is a summary of recommended storage conditions and stability information.
Storage Conditions Summary
| Parameter | Recommendation | Citation |
| Temperature | Room temperature or refrigerated (2-8°C for long-term storage). | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Container | Tightly sealed, light-resistant container. | |
| Environment | Cool, dry, and well-ventilated area. | |
| Avoid | Moisture, strong oxidizing agents, reducing agents, and nucleophiles. |
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with N-(tert-Butyl)-3-methylpicolinamide.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, atmosphere, light exposure). Perform a purity analysis (e.g., HPLC, NMR) on the stored material. |
| Contamination of the compound. | Ensure proper handling procedures to avoid cross-contamination. Use clean spatulas and glassware. | |
| Poor solubility | Use of an inappropriate solvent. | Test solubility in a range of solvents. Polar organic solvents are generally recommended. |
| Insufficient mixing or sonication. | Ensure the solution is thoroughly mixed. Use of a vortex mixer or sonicator can aid dissolution. | |
| Reaction failure or low yield | Deactivation of the compound. | Ensure the compound has not been exposed to incompatible substances such as strong acids or bases prior to the reaction. |
| Presence of moisture in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving N-(tert-Butyl)-3-methylpicolinamide?
Q2: How can I assess the stability of N-(tert-Butyl)-3-methylpicolinamide in my experimental conditions?
A2: To assess stability, you can perform forced degradation studies. This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and analyzing the degradation products by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the likely degradation pathways for this compound?
A3: Amide bonds, such as the one present in N-(tert-Butyl)-3-methylpicolinamide, can be susceptible to hydrolysis under strongly acidic or basic conditions. The tert-butyl group may also be subject to metabolic oxidation in biological systems.
Q4: Is this compound sensitive to light?
A4: While specific photostability data is not available, it is recommended to store N-(tert-Butyl)-3-methylpicolinamide in a light-resistant container as a precautionary measure, as compounds with aromatic rings can sometimes be light-sensitive.
Experimental Protocols
Due to the limited availability of specific quantitative stability and solubility data for N-(tert-Butyl)-3-methylpicolinamide, the following general experimental protocols are provided to enable researchers to determine these parameters.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of N-(tert-Butyl)-3-methylpicolinamide to a vial containing a known volume of purified water (or a buffer of a specific pH).
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the vial to stand to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of N-(tert-Butyl)-3-methylpicolinamide using a validated analytical method (e.g., HPLC-UV).
-
The solubility is reported in mg/mL or mol/L.
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of N-(tert-Butyl)-3-methylpicolinamide in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze the sample using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Experimental Workflow: Synthesis of a Hypothetical Agrochemical
The following diagram illustrates a potential synthetic workflow where N-(tert-Butyl)-3-methylpicolinamide is used as a key intermediate in the synthesis of a hypothetical agrochemical.
Caption: Synthetic workflow for a hypothetical agrochemical.
Logical Relationship: Factors Affecting Stability
This diagram outlines the key factors that can influence the stability of N-(tert-Butyl)-3-methylpicolinamide.
Technical Support Center: Crystallization of N-tert-Butyl-3-methylpyridine-2-carboxamide
Welcome to the technical support center for the crystallization of N-tert-Butyl-3-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Compound Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O[1] |
| Molecular Weight | 192.26 g/mol [1] |
| Appearance | Solid |
| CAS Number | 32998-95-1[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a general procedure for the recrystallization of related picolinamide derivatives and should be optimized for your specific experimental conditions.[2]
Materials:
-
Crude this compound
-
High-purity solvent (e.g., ethanol/water mixture, ethyl acetate, or toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, determine the appropriate solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for pyridine and amide containing compounds include ethanol, ethyl acetate, and toluene.[3] A mixed solvent system, such as ethanol/water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this time. Do not disturb the flask during the initial cooling phase to encourage the growth of larger crystals.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guides and FAQs
Frequently Asked Questions
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent will vary depending on the impurities present. A good starting point is to test solvents with moderate polarity. Ethanol, ethyl acetate, and toluene are often good choices for pyridine and amide derivatives.[3] A mixed solvent system, such as ethanol and water, can also be highly effective. Experiment with small quantities of your crude product to determine the optimal solvent or solvent mixture.
Q2: My compound is not crystallizing, what should I do?
If your compound fails to crystallize upon cooling, there are several techniques you can try:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single, small crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Cooling: Ensure the solution is sufficiently cooled. After slow cooling to room temperature, place the flask in an ice bath.
Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.[4] To address this:
-
Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool slowly again.[4]
-
Change Solvent: The chosen solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system.
-
Lower the Temperature: Ensure the solution is not being cooled too rapidly. Slow, gradual cooling is key.
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration, some product may crystallize on the filter paper.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.
-
Inherent Solubility: The compound may have a relatively high solubility in the cold solvent.
Q5: My recrystallized product is still impure. How can I improve the purity?
If your product is still not pure after one recrystallization, you can:
-
Repeat the Recrystallization: A second recrystallization will often remove more of the impurities.
-
Use a Different Solvent: The impurity may have similar solubility properties to your product in the chosen solvent. Trying a different solvent may result in better separation.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[4]
Visual Troubleshooting Workflows
Caption: A flowchart for general troubleshooting of crystallization experiments.
References
Technical Support Center: Optimizing Coupling Reactions with tert-Butylamine
Welcome to the technical support hub for optimizing coupling reactions involving tert-butylamine. As a sterically hindered primary amine, tert-butylamine presents unique challenges and opportunities in synthetic chemistry. This guide, structured in a question-and-answer format, provides practical, field-proven insights to help you troubleshoot common issues and refine your experimental conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with tert-butylamine so slow or low-yielding?
The primary challenge in reactions with tert-butylamine is its significant steric bulk. The three methyl groups attached to the alpha-carbon create substantial steric hindrance around the nitrogen atom[1][2]. This bulkiness can physically block the amine's approach to an electrophilic center, dramatically slowing down the reaction rate and unfavorably affecting the reaction equilibrium[1]. In many cases, such as imine formation for reductive amination, the steric strain in the product can favor the reverse reaction, leading to low conversion[1].
Q2: Can tert-butylamine act as both a reactant and a ligand or base?
Yes, in certain modern catalytic systems, tert-butylamine has been ingeniously employed as a bifunctional additive. In nickel-photoredox cross-coupling reactions, for instance, it can serve as both a ligand and a base[3][4][5][6][7]. Its steric bulk, which is often a disadvantage, becomes an asset here. The bulky tert-butyl group enhances the lability of its coordination to the metal center, which facilitates efficient ligand exchange and catalyst turnover[3][5]. Furthermore, its size makes undesirable self-coupling reactions more difficult[3][5]. This dual role simplifies reaction conditions and can broaden the scope of compatible nucleophiles[4][5].
Q3: I'm performing a reductive amination with a ketone and tert-butylamine, and the yield is poor. What's the likely issue?
Reductive amination with hindered amines like tert-butylamine, especially when paired with less reactive ketones, is notoriously difficult. The rate-limiting and equilibrium-limited step is almost always the initial formation of the iminium ion[1]. Key areas to troubleshoot include:
-
Water Removal: The reaction produces water, which can hydrolyze the imine intermediate, pushing the equilibrium back to the starting materials. It is critical to actively remove water using a Dean-Stark apparatus or by adding a drying agent like anhydrous MgSO₄ or molecular sieves[1].
-
pH Control: Imine formation is typically optimal under weakly acidic conditions (pH 4-5). At a lower pH, the tert-butylamine becomes protonated and non-nucleophilic. At a higher pH, the carbonyl is not sufficiently activated for nucleophilic attack[1].
Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, the steric hindrance of tert-butylamine makes it a challenging substrate. This guide addresses the most common failure mode: low to no product yield.
Problem: My Buchwald-Hartwig reaction with tert-butylamine is failing (low conversion, no product, or significant side products).
This is a multifaceted problem that requires a systematic approach to diagnose. The workflow below will guide you through the most probable causes and their solutions.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
1. Cause: Suboptimal Ligand Choice
Expertise & Experience: The single most critical factor for coupling a hindered amine like tert-butylamine is the choice of phosphine ligand. The ligand must be sterically bulky and electron-rich. This electronic property facilitates the initial oxidative addition of the aryl halide to the Pd(0) center, while the bulk promotes the final, turnover-limiting reductive elimination step to form the C-N bond[8]. For primary amines, ligands like BrettPhos have been specifically designed to overcome these challenges[9][10].
Solution:
-
Switch to a specialized ligand: Employ a dialkylbiaryl phosphine ligand such as BrettPhos. These are engineered for coupling hindered primary amines[9][10]. For secondary amines, RuPhos is often a superior choice[9][10].
-
Increase ligand loading: A slightly higher ligand-to-palladium ratio can sometimes stabilize the active catalyst and improve yields, though a 1:1 to 2:1 ratio is standard.
2. Cause: Incorrect Base Selection or Solubility
Expertise & Experience: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine after it coordinates to the palladium center[11]. The choice of base is highly dependent on the solvent and substrate[12][13]. Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) are the most common and effective choice[14][15]. However, poor solubility of an inorganic base can be a hidden reason for reaction failure[14][16].
Solution:
-
Primary Choice: Use NaOtBu or LHMDS (lithium bis(trimethylsilyl)amide). LHMDS can be particularly useful when protic functional groups are present[9][14].
-
Base-Sensitive Substrates: If your starting materials contain base-sensitive functional groups (e.g., esters), a strong base can cause decomposition[9][14]. In these cases, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃[14].
-
Ensure Solubility: Vigorous stirring is essential, as inorganic bases can settle[16]. In some cases, switching to a more polar solvent or a solvent mixture can improve base solubility.
3. Cause: Poor Solvent Choice
Expertise & Experience: The solvent must be able to dissolve the reactants and intermediates while remaining inert to the reaction conditions. Aprotic solvents are standard. Toluene is a common and highly effective solvent for these reactions[12][14]. It is critical to use anhydrous and thoroughly deoxygenated solvents, as both water and oxygen can deactivate the palladium catalyst.
Solution:
-
Recommended Solvents: Toluene, dioxane, and THF are the most commonly used and reliable solvents[9][14].
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit or poison the palladium catalyst and should be avoided[14].
4. Cause: Unreactive Aryl Halide
Expertise & Experience: The nature of the leaving group on the aromatic ring significantly impacts the rate of the oxidative addition step. The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-Br > Ar-Cl[16]. Aryl chlorides are notoriously challenging substrates due to the strength of the C-Cl bond, and their successful coupling often requires more specialized, electron-rich ligands and higher reaction temperatures[14][17].
Solution:
-
For Aryl Chlorides: Ensure you are using a highly active catalyst system (e.g., a BrettPhos-based catalyst). You may also need to increase the reaction temperature or prolong the reaction time.
-
Consider the Pseudohalide: If possible, converting the aryl halide to an aryl triflate (Ar-OTf) can sometimes improve reactivity, although this adds synthetic steps.
Summary of Recommended Starting Conditions
The optimal conditions are highly substrate-dependent. Use the following table as a starting point for your optimization.
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(0) or Pd(II) pre-catalysts are both common. Pd(II) sources are reduced in situ to the active Pd(0) species[11]. |
| Ligand | BrettPhos | Specifically designed for coupling hindered primary amines like tert-butylamine[9][10]. |
| Base | NaOtBu (1.2 - 2.0 equiv.) | Strong, non-nucleophilic base that is highly effective. Ensure it is fresh and from a reliable source[14][15]. |
| Solvent | Toluene or Dioxane | Aprotic, non-coordinating solvents that work well for a broad range of substrates. Must be anhydrous and degassed[9][14]. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation energy, especially for less reactive aryl chlorides[15]. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxygen and must be protected[9]. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the coupling of an aryl bromide with tert-butylamine.
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equivalents), the aryl bromide (1.0 equivalent), and tert-butylamine (1.2 equivalents).
-
Solvent Addition: Add enough anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide[14].
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed[15].
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography[15].
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For instance, if a reaction stalls, it could be due to a slow step (like reductive elimination for hindered substrates) or catalyst decomposition.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. reddit.com [reddit.com]
How to avoid impurities in N-tert-Butyl-3-methylpyridine-2-carboxamide production
Welcome to the technical support center for the synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding impurity formation during the production of this key chemical intermediate.
Troubleshooting Guide: Impurity Formation and Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols to resolve them.
Question 1: I am observing a significant amount of unreacted 3-methylpicolinic acid in my final product. What are the likely causes and how can I improve the conversion rate?
Root Cause Analysis:
Incomplete conversion is a common issue in amidation reactions. The primary causes often revolve around suboptimal activation of the carboxylic acid, insufficient coupling agent, or unfavorable reaction conditions. The direct amidation of a carboxylic acid with an amine is generally slow and requires activation to proceed at a reasonable rate.
Mitigation Strategies:
-
Choice of Coupling Agent: The selection of an appropriate coupling agent is critical. While various reagents can be used, thionyl chloride (SOCl₂) is a common and effective choice for converting the carboxylic acid to a more reactive acyl chloride intermediate.
-
Stoichiometry and Order of Addition: Ensure the correct stoichiometry of reactants. A slight excess of the activating agent (e.g., thionyl chloride) can drive the formation of the acyl chloride. The order of addition is also important; typically, the 3-methylpicolinic acid is first reacted with the thionyl chloride before the addition of tert-butylamine.
-
Temperature Control: The initial activation step with thionyl chloride is often performed at a controlled temperature, sometimes at reflux, to ensure complete formation of the acyl chloride. The subsequent reaction with tert-butylamine is typically an exothermic process and may require cooling to prevent side reactions.
Experimental Protocol: Two-Step Acyl Chloride Formation and Amidation
-
Activation: In a dried reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 3-methylpicolinic acid in a suitable aprotic solvent such as toluene or dichloromethane.
-
Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases, indicating the formation of the acyl chloride.
-
Cool the reaction mixture to 0-5 °C.
-
Amidation: Slowly add a solution of tert-butylamine (1.0 to 1.2 equivalents) and a base, such as triethylamine or pyridine (to scavenge HCl), while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by an appropriate analytical technique like HPLC or TLC.
Logical Flow for Optimizing Conversion
Caption: Troubleshooting workflow for low conversion rates.
Question 2: My final product is contaminated with a dimeric impurity. What is its structure and how can I prevent its formation?
Root Cause Analysis:
The formation of a dimeric impurity, often an N-acylurea derivative, can occur when using carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This happens when the activated O-acylisourea intermediate reacts with another molecule of the carboxylic acid starting material instead of the intended amine.
Mitigation Strategies:
-
Alternative Coupling Agents: The most effective way to avoid this specific dimer is to use a different class of coupling agents. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which proceed through an acyl chloride intermediate, do not form N-acylurea byproducts.
-
Use of Additives: If using a carbodiimide is necessary, the addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress dimer formation. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and reacts more efficiently with the amine.
-
Controlled Stoichiometry and Temperature: Carefully controlling the stoichiometry and maintaining a low reaction temperature can also help to minimize the formation of this byproduct.
Impurity Formation Pathway
Caption: Dimer formation pathway with carbodiimide coupling agents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of this compound?
Aprotic solvents are generally preferred for this reaction. Toluene is a common choice, particularly when using thionyl chloride, as it has a suitable boiling point for the reflux step and is relatively inert. Other options include dichloromethane (DCM) and tetrahydrofuran (THF), depending on the specific coupling agent and reaction conditions.
Q2: How can I effectively purify the final product to remove residual starting materials and byproducts?
Crystallization is a highly effective method for purifying this compound. A common procedure involves dissolving the crude product in a suitable solvent system, such as a mixture of ethyl acetate and heptane, followed by cooling to induce crystallization. The choice of solvent and the cooling profile can be optimized to maximize yield and purity.
Q3: What analytical techniques are best for monitoring the reaction progress and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the reaction and determining the final purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress.
N-tert-Butyl-3-methylpyridine-2-carboxamide degradation pathways and prevention
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS 32998-95-1). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, degradation, and proper handling of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Overview: The Chemical Nature of this compound
This compound is a substituted picolinamide derivative.[1][2] Its structure, featuring a pyridine ring, a sterically hindered tertiary amide, and a methyl group, dictates its chemical behavior and potential stability issues. It is utilized as a reactant in the synthesis of novel protein kinase inhibitors, making its purity and stability paramount for successful downstream applications.[1] Understanding the potential degradation pathways is not just a matter of protocol but a critical component of ensuring data quality and avoiding costly failures in research and development.[3]
This guide addresses the most common questions and challenges encountered when working with this molecule, from fundamental degradation mechanisms to preventative protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation
This section covers the core principles of this compound stability.
Q1: What are the primary theoretical degradation pathways for this compound?
A1: Based on its functional groups (tertiary amide, substituted pyridine ring), this compound is susceptible to three main degradation pathways: hydrolysis , oxidation , and photodegradation .
-
Hydrolytic Degradation: The amide bond is the most likely point of hydrolytic cleavage.[4] This reaction can be catalyzed by acidic or basic conditions, breaking the C-N bond to yield two primary degradants.[4][5] While the bulky tert-butyl group provides some steric hindrance that can slow this process compared to primary or secondary amides, it does not confer complete immunity, especially under harsh pH conditions or elevated temperatures.[6]
-
Oxidative Degradation: The pyridine ring and the benzylic methyl group are potential sites for oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, and the methyl group can be oxidized to a carboxylic acid.[7] Exposure to atmospheric oxygen, peroxides (often found in older ether solvents), or other oxidizing agents can initiate these reactions.[3]
Caption: Predicted degradation pathways for this compound.
Q2: What factors are known to accelerate the degradation of this molecule?
A2: Several environmental and experimental factors can accelerate degradation:
-
pH: Both strongly acidic (pH < 3) and strongly alkaline (pH > 9) conditions will significantly increase the rate of amide hydrolysis.[4][5]
-
Temperature: As with most chemical reactions, elevated temperatures increase the rate of all degradation pathways (hydrolysis, oxidation). Storage at room temperature or higher for extended periods, especially in solution, is not recommended.
-
Light: Direct exposure to sunlight or other sources of UV radiation can lead to photolytic degradation.[3] Experiments should ideally be conducted in amber glassware or under light-protected conditions.
-
Oxygen and Oxidizing Agents: The presence of dissolved oxygen in solvents or the use of reagents that can act as oxidizing agents (e.g., hydrogen peroxide) can promote oxidative degradation.[3]
-
Solvent Choice: Protic solvents, especially water, are reactants in hydrolysis. The purity of organic solvents is also critical; for example, aged ethers can contain peroxides that initiate oxidation.
Section 2: Troubleshooting Guide - Investigating Degradation
This section provides a logical workflow for identifying and confirming degradation in your experimental samples.
Issue: My HPLC/LC-MS analysis shows new, unexpected peaks that increase over time or upon sample processing. How can I confirm if this is degradation?
The appearance of unknown peaks is a classic sign of sample instability. The primary goal is to determine if these new species are derived from the parent compound. A forced degradation study (also known as stress testing) is the definitive method to establish this link.[8][9] Forced degradation studies are a cornerstone of pharmaceutical development, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[9][10][11]
Caption: Workflow for investigating suspected sample degradation.
Section 3: Prevention and Best Practices
Proactive measures are the most effective way to maintain the integrity of this compound.
Q3: How should I properly store the compound, both as a solid and in solution?
A3:
-
Solid Form: The compound is a solid at room temperature.[12] It should be stored in a tightly sealed container, protected from light (amber vial), and kept in a cool, dry place. Recommended storage temperatures are often 2-8°C to minimize any potential for slow, long-term solid-state degradation.[13]
-
In Solution: Stock solutions are far more susceptible to degradation.
-
Prepare stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF.
-
Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store frozen at -20°C or -80°C.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Q4: How can I prevent hydrolytic degradation during aqueous experiments?
A4:
-
pH Control: Maintain the pH of your aqueous buffers as close to neutral (pH 6-8) as possible. Avoid formulating or running reactions in strongly acidic or basic media unless required by the experimental design.
-
Temperature Management: Keep samples on ice whenever possible during preparation and analysis queues.
-
Limit Exposure Time: Prepare aqueous dilutions immediately before use. Do not store the compound in aqueous buffers for extended periods.
Q5: What steps can I take to minimize oxidative degradation?
A5:
-
Use High-Purity Solvents: Use fresh, HPLC-grade or anhydrous solvents. Avoid using old bottles of ethers (like THF or Dioxane) which may contain peroxides.
-
Inert Atmosphere: When preparing solutions for long-term storage or for sensitive reactions, sparging the solvent with an inert gas (argon or nitrogen) can remove dissolved oxygen. You can also overlay the headspace of the vial with the inert gas before sealing.
-
Avoid Contaminants: Be mindful of potential sources of metal ions, which can catalyze oxidation reactions.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways. This validates that your analytical method can separate the parent compound from its degradants.[10]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Include a control sample with 1 mL stock and 1 mL of 50:50 acetonitrile:water.
-
Incubation: Incubate the vials at 60°C for 24 hours (or until ~5-20% degradation is observed by a preliminary analytical run).[11] For the photostability test, expose the solution to a suitable light source at room temperature.
-
Neutralization & Analysis: After incubation, cool the vials to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by HPLC-UV and LC-MS.
Forced Degradation Conditions Summary
| Stress Condition | Reagent/Condition | Rationale | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Simulates acidic environments, targets the amide bond.[3] | Amide cleavage. |
| Base Hydrolysis | 0.1 M NaOH | Simulates alkaline environments, targets the amide bond.[3] | Amide cleavage. |
| Oxidation | 3% H₂O₂ | Simulates oxidative stress.[3] | N-oxidation, methyl group oxidation. |
| Thermal | 60°C (in neutral solution) | Assesses intrinsic thermal stability. | All pathways, accelerated. |
| Photolytic | UV/Visible Light (ICH Q1B) | Assesses light sensitivity.[3] | Photochemical reactions. |
References
- 1. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE CAS#: 32998-95-1 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound 32998-95-1 [sigmaaldrich.com]
- 13. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE | 32998-95-1 [amp.chemicalbook.com]
Technical Support Center: Synthesis of Sterically Hindered Carboxamides
From the desk of the Senior Application Scientist
Welcome to the technical support guide for one of the most persistent challenges in medicinal and process chemistry: the synthesis of sterically hindered carboxamides. Forming an amide bond between a bulky carboxylic acid and a crowded amine can be a formidable task, often leading to low yields, stalled reactions, and frustrating side products.[1][2][3] This guide is structured to provide direct, actionable answers to the common issues encountered at the bench. We will explore the underlying causes of these difficulties and provide field-proven troubleshooting strategies and protocols.
Troubleshooting Guide: Common Issues & Solutions
Q1: My amide coupling reaction has stalled or is showing very low conversion, even after extended reaction times. What's going wrong?
This is the most frequent issue when dealing with sterically demanding substrates. The slow nucleophilic attack of the amine onto the activated carboxylate is the primary culprit.[2][3][4] Several factors could be at play:
-
Insufficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to generate a sufficiently reactive activated ester. For hindered systems, standard reagents like EDC/HOBt may be ineffective.[5][6]
-
Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are renowned for their high efficiency in challenging couplings.[7][8] HATU forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by a hindered amine.[7][9][10] Phosphonium salts like PyBOP are also excellent alternatives.[11]
-
-
Low Nucleophilicity of the Amine: Steric bulk around the nitrogen atom significantly reduces its ability to act as a nucleophile. Electron-withdrawing groups on the amine can further exacerbate this issue.
-
Solution 1: Increase Reaction Temperature. For sluggish reactions involving hindered substrates, gently heating the reaction to 40-50°C can sometimes provide the necessary activation energy to overcome the steric barrier.[7] However, monitor carefully for side reactions or degradation.
-
Solution 2: Convert to a More Reactive Electrophile. Instead of relying on in situ activation, consider converting the carboxylic acid to a more reactive species like an acyl fluoride . Acyl fluorides are relatively stable but exhibit high reactivity towards amines, minimizing steric clash between coupling partners.[6][12] Reagents like BTFFH can be used for in situ generation.[6][12][13]
-
-
Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, forming an ammonium salt that renders the amine non-nucleophilic.[5]
Q2: I'm observing significant side reactions, particularly the formation of a guanidinium byproduct. How can I prevent this?
This is a known side reaction when using uronium-based reagents like HATU. It occurs when the amine starting material reacts directly with the HATU molecule instead of the activated carboxylic acid.[7][8]
-
Cause: The primary cause is the presence of unreacted HATU when the amine is added. This is more likely if the amine is added before the carboxylic acid has been fully activated.[7]
-
Solution: Pre-activation. The key is to ensure the complete formation of the OAt-active ester before introducing the amine.
-
Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent.[5][7]
-
Stir this mixture at room temperature for 15-30 minutes to allow for "pre-activation."[5]
-
Only then, add the amine to the reaction mixture. This sequential addition minimizes the opportunity for the amine to react directly with the coupling reagent.
-
Frequently Asked Questions (FAQs)
Q: Which class of coupling reagents is generally best for sterically hindered amides?
For sterically demanding couplings, uronium/aminium salt reagents are typically the first choice due to their high reactivity. HATU is often considered the gold standard because the embedded HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[8][16] Other powerful options include HCTU, PyBOP, and COMU.[17][18] If these fail, converting the carboxylic acid to an acyl fluoride is an excellent alternative strategy.[6][19]
Q: What is the optimal solvent for these challenging reactions?
Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is the most common choice as it effectively solubilizes the reactants and intermediates.[9] Dichloromethane (DCM) is also frequently used.[5] It is critical to use anhydrous solvents, as the presence of water can lead to the hydrolysis of the activated intermediate, shutting down the reaction.[5]
Q: Are there any non-traditional methods for synthesizing extremely hindered amides?
Yes. When conventional coupling methods reach their limits, alternative strategies must be considered. One powerful method involves the direct coupling of Grignard reagents to isocyanates .[1][2][3] This approach circumvents the traditional acid-amine coupling pathway entirely and has been shown to be effective for creating exceptionally hindered amide bonds.[3]
Visualizing the Workflow & Mechanism
To aid in troubleshooting and understanding, the following diagrams illustrate a decision-making workflow and the general mechanism of HATU-mediated coupling.
References
- 1. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Refining experimental protocols to reduce variability in carboxamide synthesis
Welcome to the technical support center dedicated to refining experimental protocols for carboxamide synthesis. This resource is tailored for researchers, scientists, and professionals in drug development seeking to minimize variability and troubleshoot common challenges in amide bond formation. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues encountered during your experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My amide coupling reaction is resulting in a low yield or no desired product. What are the common causes and how can I address them?
Answer: Low or non-existent yields in carboxamide synthesis can stem from several factors, primarily related to reactant quality, reaction conditions, and the choice of reagents.[1][2] Key areas to investigate include:
-
Poor Quality of Starting Materials: Ensure that the carboxylic acid and amine starting materials are pure and dry. Moisture can hydrolyze activated intermediates and coupling reagents.[1][2][3] It is advisable to use freshly purified or distilled reagents.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the amine. This can be hampered by using an insufficient amount of coupling reagent or a reagent that is not potent enough for your specific substrates.[1][4]
-
Amine Deactivation: The nucleophilicity of the amine can be compromised. This often occurs through protonation by the carboxylic acid, forming an unreactive ammonium salt. The choice of base and reaction solvent is critical to prevent this.[1]
-
Steric Hindrance: Bulky functional groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slower reaction rates and lower yields.[1] In such cases, more reactive coupling reagents or longer reaction times may be necessary.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Ensure the solvent is anhydrous and appropriate for the chosen coupling chemistry.[1][2][5] Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time.
Issue 2: Presence of Significant Side Products and Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products is a common challenge that complicates purification and reduces the overall yield. Key side reactions to consider include:
-
Racemization: For chiral carboxylic acids, particularly amino acids, racemization at the alpha-carbon is a major concern. This can occur during the activation step. To mitigate this, consider using additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), which are known to suppress racemization.[1] Running the reaction at a lower temperature can also be beneficial.[1]
-
Byproducts from Coupling Reagents: Some coupling reagents generate byproducts that can be difficult to remove. For instance, carbodiimide reagents like DCC produce dicyclohexylurea (DCU), which has low solubility in many organic solvents and can often be removed by filtration.[3] Water-soluble byproducts from reagents like EDC can be removed with an aqueous workup.[3]
-
Formation of Guanidinium Byproducts: Uronium/aminium-based coupling reagents can sometimes react with the amine starting material to form a guanidinium byproduct. The order of addition of reagents is crucial; it is often recommended to activate the carboxylic acid first before adding the amine.
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate coupling reagent for my specific synthesis?
A1: The choice of coupling reagent is critical and depends on factors such as the steric hindrance of your substrates, the potential for racemization, and the desired reaction conditions. Common classes of coupling reagents include:
-
Carbodiimides (e.g., DCC, EDC): These are widely used, but can cause racemization if used without additives like HOBt.[4] EDC is often preferred for solution-phase synthesis due to the water-solubility of its urea byproduct.[1]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are particularly useful for sterically hindered couplings and for reducing racemization.[1]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are highly efficient reagents known for fast reaction times and high yields, especially in solid-phase peptide synthesis.[6][7] HATU is often considered one of the most effective coupling reagents.
Q2: What are the recommended solvents for carboxamide synthesis?
A2: The choice of solvent is crucial for ensuring the solubility of reactants and for influencing reaction rates. Commonly used solvents are dipolar aprotic solvents such as:
-
N,N-Dimethylformamide (DMF)[7]
-
Dichloromethane (DCM)[2]
-
N-Methyl-2-pyrrolidone (NMP)[5] It is imperative to use anhydrous solvents to prevent the hydrolysis of activated intermediates and coupling reagents.[1][2]
Q3: How can I effectively monitor the progress of my carboxamide synthesis?
A3: Monitoring the reaction is essential to determine its completion and to avoid unnecessary side reactions from prolonged reaction times. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the presence of the desired product mass, as well as any significant byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product for purity and structural confirmation.[8]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Carboxamide Synthesis
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Advantages | Potential Drawbacks |
| DCC | Carbodiimide | Moderate | HOBt, DMAP | Inexpensive, effective for many substrates | Forms insoluble DCU byproduct, potential for racemization |
| EDC | Carbodiimide | Moderate | HOBt, NHS | Water-soluble urea byproduct, good for solution-phase | Moisture sensitive, potential for racemization |
| PyBOP | Phosphonium Salt | High | - | Low racemization, good for sterically hindered couplings | Can be more expensive |
| HATU | Aminium/Uronium Salt | Very High | - | Fast reactions, high yields, low racemization | Higher cost, potential for guanidinium byproduct formation |
| HBTU | Aminium/Uronium Salt | High | - | Efficient, widely used in SPPS | Can be less effective than HATU for difficult couplings |
Experimental Protocols
Protocol 1: General Procedure for Carboxamide Synthesis using HATU
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Coupling: Add the amine (1.2 equivalents) to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reactions are typically complete within 1-4 hours at room temperature.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% aqueous HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
-
Sample Preparation: At various time points during the reaction, take a small aliquot of the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a TLC plate. It is also recommended to spot the starting carboxylic acid and amine as references.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the starting materials and the product.
-
Visualization: Visualize the spots under a UV lamp (if the compounds are UV-active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for amines).
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Overcoming low reactivity of N-tert-Butyl-3-methylpyridine-2-carboxamide
Welcome to the technical support center for N-tert-Butyl-3-methylpyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the low reactivity of this sterically hindered picolinamide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive?
A1: The low reactivity of this compound stems from a combination of electronic and steric effects. The amide bond is stabilized by resonance, which imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack. Additionally, the bulky tert-butyl group on the nitrogen atom and the methyl group on the pyridine ring at the 3-position create significant steric hindrance around the carbonyl center, further impeding the approach of nucleophiles.
Q2: I am struggling with a nucleophilic acyl substitution reaction. What general strategies can I employ to increase the reactivity of the amide carbonyl?
A2: To enhance the reactivity of the amide carbonyl, you can employ several strategies:
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
-
Amide Activation: Reagents like triflic anhydride (Tf₂O) can activate the amide, making it a better leaving group.
-
High Temperature and/or Microwave Irradiation: Increasing the reaction temperature provides the necessary activation energy to overcome the high energy barrier. Microwave-assisted synthesis can often accelerate reactions and improve yields.[1][2][3][4][5]
Q3: How can I cleave the amide bond of this compound?
A3: Cleavage of the robust amide bond in this compound typically requires specific and often harsh conditions. However, several catalytic methods have been developed for related picolinamides. A notable two-step protocol involves:
-
N-Boc Activation: The secondary amide is first activated by reaction with di-tert-butyl dicarbonate (Boc₂O) to form a tertiary N-Boc-N-substituted picolinamide.
-
Nickel-Catalyzed Alcoholysis: The activated amide is then cleaved via a nickel-catalyzed esterification reaction.[6][7]
Another approach for amide hydrolysis involves the use of tert-butyl nitrite under aqueous conditions.[8]
Q4: Are there methods to remove only the N-tert-butyl group?
A4: Yes, the N-tert-butyl group can be removed using scandium triflate (Sc(OTf)₃) as a catalyst. This method is particularly useful for deprotection to yield the primary amide. The reaction can be performed with conventional heating or accelerated using microwave irradiation.
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Acyl Substitution
Symptoms:
-
The starting material is largely unreacted after prolonged reaction times.
-
Multiple side products are observed.
-
The desired product is formed in very low yield.
Possible Causes:
-
Insufficient activation of the amide carbonyl.
-
Steric hindrance preventing the nucleophile from reaching the reaction center.
-
Decomposition of reactants or products under harsh reaction conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Introduce a Lewis Acid Catalyst | A Lewis acid such as Sc(OTf)₃, Zn(OTf)₂, or BF₃·OEt₂ can activate the carbonyl group. Start with a catalytic amount (e.g., 10 mol%) and increase if necessary. |
| 2 | Increase Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for any signs of decomposition. |
| 3 | Employ Microwave Irradiation | If available, switch to a microwave reactor. This can often reduce reaction times from hours to minutes and improve yields by providing efficient and uniform heating.[1][2][3][4][5] |
| 4 | Use an Amide Activating Agent | In a separate step or in situ, treat the amide with an activating agent like triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) before adding the nucleophile. |
| 5 | Choose a Less Bulky Nucleophile | If possible, consider using a smaller nucleophile to minimize steric clashes. |
Problem 2: Difficulty in Amide Bond Cleavage (Hydrolysis or Alcoholysis)
Symptoms:
-
The amide remains intact even under strong acidic or basic conditions.
-
Harsh conditions lead to the decomposition of other functional groups in the molecule.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Attempt tert-Butyl Nitrite Mediated Hydrolysis | Use tert-butyl nitrite in an aqueous medium. This method has been shown to facilitate the hydrolysis of amides under relatively mild conditions.[8] |
| 2 | Implement the Two-Step Ni-Catalyzed Cleavage | First, activate the amide with Boc₂O and a base (e.g., Et₃N) and a catalyst (e.g., DMAP). Then, subject the resulting N-Boc amide to Ni(cod)₂-catalyzed alcoholysis.[6][7] |
| 3 | Consider Scandium Triflate for N-de-tert-butylation | If the goal is to obtain the primary amide, use Sc(OTf)₃ in a suitable solvent like nitromethane. This method is effective for removing the N-tert-butyl group. |
Data Presentation
Table 1: Comparison of Conditions for N-Boc Activation of Picolinamides
| Entry | Substrate | Base (equiv.) | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Picolinamide of a primary amine | Et₃N (1.1) | DMAP (0.2) | 50 | 15 | 96 |
| 2 | Picolinamide of a secondary amine | Et₃N (1.1) | DMAP (0.2) | 50 | 15 | 86 |
| 3 | Sterically hindered amino acid derivative | Et₃N (3.0) | DMAP (0.4) | 80 | 15 | 63 |
| 4 | Sterically hindered amino acid derivative | Et₃N (4.0) | DMAP (0.4) | 80 | 15 | 96 |
Data adapted from a study on related picolinamides and may require optimization for this compound.[7]
Table 2: Conditions for Ni-Catalyzed Alcoholysis of N-Boc Activated Picolinamides
| Entry | N-Boc Amide Substrate | Catalyst (mol%) | Alcohol (equiv.) | Temperature (°C) | Time (h) | Yield of N-Boc Amine (%) |
| 1 | From primary amine | Ni(cod)₂ (10) | EtOH (2.0) | 80 | 15 | 94 |
| 2 | From secondary amine | Ni(cod)₂ (10) | EtOH (2.0) | 80 | 15 | 85 |
| 3 | From sterically hindered amino acid | Ni(cod)₂ (10) | EtOH (2.0) | 80 | 15 | 94 |
Data adapted from a study on related picolinamides and may require optimization for this compound.[7]
Experimental Protocols
Protocol 1: Two-Step Amide Bond Cleavage via Ni-Catalysis
Step 1: N-Boc Activation of this compound
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM) are added triethylamine (1.1-4.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.2-0.4 equiv).
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) is added, and the reaction mixture is stirred at 50-80°C for 15 hours.
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-Boc protected amide.
Step 2: Nickel-Catalyzed Alcoholysis
-
To a solution of the N-Boc protected amide (1.0 equiv) in toluene are added ethanol (2.0 equiv) and Ni(cod)₂ (10 mol%).
-
The reaction mixture is stirred at 80°C for 15 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the corresponding ethyl picolinate and the N-Boc protected amine.
Protocol 2: N-de-tert-butylation using Scandium Triflate
-
A mixture of this compound (1.0 equiv) and scandium triflate (Sc(OTf)₃) (1.0 equiv) in nitromethane is prepared.
-
The reaction mixture is heated to 100°C for 1 hour with conventional heating or heated in a microwave reactor at 170°C for up to 2 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-methylpyridine-2-carboxamide.
Visualizations
Caption: Workflow for the two-step cleavage of the amide bond.
Caption: Key factors contributing to the low reactivity.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 4. Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Picolinamide Derivatives and Next-Generation VAP-1/SSAO Inhibitors
For drug discovery researchers and medicinal chemists, the pyridine-2-carboxamide (picolinamide) scaffold is a familiar and versatile starting point for developing novel therapeutics. Its derivatives have been explored for a range of biological activities, from antibacterial to anticancer agents. This guide focuses on evaluating a specific picolinamide, N-tert-Butyl-3-methylpyridine-2-carboxamide , in the context of a high-value therapeutic target: Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).
Rather than a simple head-to-head comparison with another picolinamide, this guide will provide a more insightful analysis by contrasting the structural features and potential of the picolinamide scaffold against a clinically investigated, non-picolinamide VAP-1 inhibitor, PXS-4728A . This approach allows us to explore the critical structure-activity relationships (SAR) that define a potent and selective VAP-1 inhibitor, offering a deeper understanding for professionals engaged in drug design and development.
The Therapeutic Target: Vascular Adhesion Protein-1 (VAP-1/SSAO)
VAP-1 is a unique, dual-function transmembrane protein predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1] It functions both as an adhesion molecule that mediates the trafficking and transmigration of leukocytes (like neutrophils) to sites of inflammation, and as a copper-containing enzyme (SSAO) that catalyzes the oxidative deamination of primary amines.[1][2][3]
The enzymatic reaction is a key driver of its pro-inflammatory effects: RCH₂NH₂ + O₂ + H₂O → RCHO + NH₃ + H₂O₂ [4]
This reaction generates reactive aldehydes and hydrogen peroxide (H₂O₂), which contribute to oxidative stress and amplify the inflammatory cascade.[1][5][6] Consequently, inhibiting the enzymatic activity of VAP-1 is a highly attractive therapeutic strategy for a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), non-alcoholic steatohepatitis (NASH), and diabetic nephropathy.[7][8][9]
Structural and Mechanistic Analysis of VAP-1 Inhibitors
A successful VAP-1 inhibitor must exhibit high potency and, critically, high selectivity against other human amine oxidases, such as monoamine oxidase A (MAO-A) and B (MAO-B), to avoid off-target effects. Here, we analyze our two compounds of interest.
Compound 1: this compound (A Picolinamide Archetype)
-
Structure: This molecule features a pyridine ring with a carboxamide group at the 2-position. The amide nitrogen is substituted with a bulky tert-butyl group, and a methyl group is present at the 3-position of the pyridine ring.
-
Chemical Properties: The tert-butyl group provides significant steric hindrance, which can influence binding pocket interactions and improve metabolic stability. The pyridine ring offers a hydrogen bond acceptor and potential for π-stacking interactions within an enzyme's active site.
-
Hypothesized VAP-1 Interaction: While direct experimental data for this specific compound's VAP-1 activity is not prominent in publicly available literature, related nitrogen-containing heterocyclic cores have been investigated as VAP-1 inhibitors.[6] Inhibition would likely involve the pyridine nitrogen and/or the carboxamide oxygen coordinating with residues in the VAP-1 active site. However, its potency remains speculative without empirical data.
Compound 2: PXS-4728A (A Clinically Investigated Benzamide)
-
Structure: PXS-4728A, with the IUPAC name 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide, is a fluoro-allylamine derivative.[2][10] Unlike our picolinamide, its core is a benzamide. The key feature is the reactive fluoro-allylamine moiety.
-
Mechanism of Inhibition: PXS-4728A is a mechanism-based, irreversible inhibitor.[11] The allylamine group acts as a substrate for the VAP-1 enzyme. During the catalytic cycle, the inhibitor is oxidized, forming a reactive intermediate that covalently binds to the enzyme's active site, leading to potent and long-lasting inhibition. This covalent mechanism is a key differentiator and a source of its high potency.
The logical relationship between VAP-1's function and the inhibitor's mechanism is illustrated below.
Caption: Mechanism of VAP-1/SSAO in inflammation and its inhibition by PXS-4728A.
Comparative Performance Data
Objective comparison requires quantitative data. The table below summarizes the known inhibitory performance of PXS-4728A. As of this writing, corresponding peer-reviewed data for this compound as a VAP-1 inhibitor is not available, which is itself a critical point of comparison for drug development professionals selecting a chemical series for a new research program.
| Compound | Scaffold | Target | IC₅₀ (Human) | Selectivity | Mechanism |
| PXS-4728A | Benzamide | VAP-1/SSAO | < 10 nM[2] | >500-fold vs. related human amine oxidases (MAO-A, MAO-B, etc.)[2] | Irreversible, Mechanism-Based[11] |
| This compound | Picolinamide | VAP-1/SSAO | Data Not Available | Data Not Available | Speculative (likely reversible) |
IC₅₀: Half-maximal inhibitory concentration, a measure of inhibitor potency.
The data clearly establishes PXS-4728A as a highly potent and selective inhibitor. The sub-nanomolar potency is a direct result of its optimized structure and covalent mechanism of action. For the picolinamide scaffold to be considered a viable alternative, derivatives would need to demonstrate comparable potency and selectivity.
Key Experimental Protocol: VAP-1/SSAO Inhibition Assay
To empower researchers to evaluate their own compounds, this section provides a validated, self-contained protocol for measuring VAP-1/SSAO enzymatic activity. This fluorometric assay is a standard method used in the field.
Objective: To determine the in vitro potency (IC₅₀) of a test compound against human VAP-1/SSAO.
Principle: The assay measures the production of H₂O₂, a product of the VAP-1/SSAO enzymatic reaction, using a fluorogenic substrate. The enzyme oxidizes its substrate (benzylamine), producing H₂O₂, which, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to VAP-1/SSAO activity.
Materials:
-
Recombinant human VAP-1/SSAO enzyme
-
Test Compounds (e.g., this compound, PXS-4728A) dissolved in DMSO
-
Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Pargyline solution (to inhibit any contaminating MAO activity)[12]
-
Benzylamine (Substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex Red Reagent (or similar fluorescent probe)
-
96-well black microplates
-
Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm)
Workflow Diagram:
Caption: Step-by-step workflow for the VAP-1/SSAO fluorometric inhibition assay.
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 96-well black plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (for 100% activity) and 1 µL of a known potent inhibitor (for 0% activity).
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, VAP-1/SSAO enzyme, and pargyline (final concentration ~0.5 mM to block MAO activity).[12]
-
Enzyme & Inhibitor Incubation: Add 50 µL of the enzyme master mix to each well. Mix and incubate for a defined period (e.g., 15-30 minutes at room temperature) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing Assay Buffer, benzylamine substrate, HRP, and Amplex Red. Add 50 µL of this mix to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity in a kinetic mode (e.g., one reading every 2 minutes for 30-60 minutes).
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: Calculate the percent inhibition for each compound concentration relative to the DMSO (100% activity) and potent inhibitor (0% activity) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
This guide illustrates the rigorous process of evaluating a chemical scaffold for a specific, high-value therapeutic target.
-
This compound , as a representative picolinamide, possesses structural features common in medicinal chemistry. However, without empirical data demonstrating potent VAP-1/SSAO inhibition, its value in this specific context remains speculative. Further screening and SAR studies on the picolinamide core are necessary to ascertain its potential.
-
PXS-4728A serves as an exemplar of a highly optimized, next-generation inhibitor. Its design incorporates a benzamide scaffold for favorable drug-like properties and a reactive fluoro-allylamine "warhead" that enables a potent, covalent mechanism of inhibition.[2][11] This results in sub-nanomolar potency and high selectivity, making it a benchmark for any new VAP-1 inhibitor program.
For researchers in drug development, the key takeaway is the importance of mechanism. While scaffold hopping from a picolinamide to a benzamide is a valid strategy, the profound difference in potency between a speculative reversible inhibitor and a confirmed mechanism-based irreversible inhibitor like PXS-4728A is vast. Future development of picolinamide-based VAP-1 inhibitors would likely require the incorporation of a reactive moiety to achieve comparable performance, fundamentally altering the starting scaffold's nature.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure and biological activity of new picolinohydrazonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Pyridine-2-Carboxamide Based Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridine-2-Carboxamide Based Inhibitors Targeting HPK1 and SHP2 in Cancer Therapy.
The pyridine-2-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of recently developed pyridine-2-carboxamide-based inhibitors targeting two critical nodes in cancer signaling: Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to aid researchers in their drug discovery and development efforts.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the in vitro and in vivo efficacy of selected pyridine-2-carboxamide-based inhibitors against HPK1 and SHP2. This data is compiled from recent peer-reviewed publications and offers a snapshot of the current landscape of inhibitors featuring this chemical moiety.
| Target | Compound ID | In Vitro Potency (IC50) | Cell-Based Activity | In Vivo Efficacy |
| HPK1 | Compound 19 | 0.64 nM (enzymatic assay) | Potent inhibition of phospho-SLP76 in Jurkat cells | TGI = 94.3% in CT26 murine colorectal cancer model (in combination with anti-PD-1)[1] |
| SHP2 | Compound C6 | 0.13 nM (enzymatic assay) | IC50 = 3.5 nM (MV-4-11 cell proliferation)[2] | TGI = 69.5% in MV-4-11 xenograft mouse model (30 mg/kg)[2] |
| SHP2 | Compound 11a | 1.36 µM (enzymatic assay) | Effective inhibition of Ba/F3 cell proliferation | Not Reported |
Note: TGI refers to Tumor Growth Inhibition. The presented data is for comparative purposes and was obtained under specific experimental conditions as detailed in the cited literature.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: SHP2 Signaling Pathway in Cancer.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and reagents.
In Vitro HPK1 Kinase Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format to measure the activity of HPK1 by quantifying the amount of ADP produced.[3][4][5][6]
-
Reagent Preparation:
-
Prepare a stock solution of the pyridine-2-carboxamide inhibitor in 100% DMSO.
-
Serially dilute the inhibitor in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human HPK1 enzyme in kinase assay buffer.
-
Prepare a substrate/ATP mix containing a suitable substrate (e.g., myelin basic protein) and ATP at a concentration near the Km for HPK1.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the HPK1 enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
In Vitro SHP2 Phosphatase Assay (DiFMUP)
This fluorogenic assay measures SHP2 phosphatase activity using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate.[7][8][9][10][11]
-
Reagent Preparation:
-
Prepare a stock solution of the pyridine-2-carboxamide inhibitor in 100% DMSO.
-
Serially dilute the inhibitor in phosphatase assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
Prepare a working solution of recombinant full-length wild-type SHP2 protein in the assay buffer. For wild-type SHP2, pre-activate by incubating with a dually phosphorylated IRS-1 peptide.
-
Prepare a working solution of DiFMUP substrate in the assay buffer.
-
-
Phosphatase Reaction:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a black 384-well microplate.
-
Add the pre-activated SHP2 enzyme solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the DiFMUP substrate solution.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) kinetically over 30-60 minutes using a fluorescence microplate reader.
-
The rate of increase in fluorescence is proportional to the SHP2 activity.
-
Cell-Based IL-2 Secretion Assay (for HPK1 inhibitors)
This assay measures the functional consequence of HPK1 inhibition in Jurkat T-cells, which is an increase in Interleukin-2 (IL-2) secretion upon T-cell receptor (TCR) stimulation.[12][13][14][15][16]
-
Cell Culture and Plating:
-
Culture Jurkat cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the cells with various concentrations of the pyridine-2-carboxamide inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells to secrete IL-2 by adding a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies.
-
-
IL-2 Quantification:
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Cell-Based Proliferation Assay (for SHP2 inhibitors)
This assay determines the effect of SHP2 inhibitors on the proliferation of cancer cell lines, such as MV-4-11 (acute myeloid leukemia).[17][18][19][20]
-
Cell Plating:
-
Seed MV-4-11 cells in a 96-well plate at an optimal density (e.g., 3 x 10³ cells/well).
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the pyridine-2-carboxamide inhibitor or vehicle (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo®.
-
For MTT, add the MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo®, add the reagent to each well and measure the luminescence.
-
The signal is proportional to the number of viable cells.
-
In Vivo Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of pyridine-2-carboxamide inhibitors in a subcutaneous xenograft mouse model.[21][22][23][24]
-
Model Establishment:
-
Subcutaneously inject a suspension of cancer cells (e.g., MV-4-11 or CT26) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the pyridine-2-carboxamide inhibitor or vehicle control via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
-
This guide provides a foundational comparative analysis for researchers working with pyridine-2-carboxamide based inhibitors. For more in-depth information, please refer to the cited literature.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biofeng.com [biofeng.com]
- 4. biocompare.com [biocompare.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. T Cell Activation Bioassay (IL-2) Protocol [promega.kr]
- 16. selectscience.net [selectscience.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
Comparative Efficacy of N-tert-Butyl-3-methylpyridine-2-carboxamide Analogs in Preclinical Models
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological efficacy of novel pyridine carboxamide analogs. The data presented is based on preclinical studies evaluating their potential as therapeutic agents.
This guide synthesizes findings from studies on N-Methyl-picolinamide-4-thiol derivatives and substituted pyridine carboxamide analogs as potent allosteric SHP2 inhibitors, offering a framework for understanding their structure-activity relationships and therapeutic potential.
Antitumor Activity of N-Methyl-picolinamide-4-thiol Derivatives
A study focused on the synthesis and evaluation of a series of N-methylpicolinamide-4-thiol derivatives for their antitumor properties. The compounds were tested against a panel of human cancer cell lines, with sorafenib, a known kinase inhibitor, used as a reference compound. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro antiproliferative activities of the synthesized N-methylpicolinamide-4-thiol derivatives were assessed against various human cancer cell lines. The results, summarized in the table below, highlight the structure-activity relationships within this series of compounds.
| Compound | R Group | HepG2 IC50 (µM) | HCT116 IC50 (µM) | SW480 IC50 (µM) | A549 IC50 (µM) | A375 IC50 (µM) |
| 6a | Unsubstituted Phenyl | 16.54 | >100 | >100 | >100 | >100 |
| 6b | 3-Methoxyphenyl | 15.43 | >100 | >100 | >100 | >100 |
| 6e | 3,5-Dimethoxyphenyl | 7.12 | 25.31 | 21.87 | 35.42 | 19.83 |
| 6h | 2,4-Dichlorophenyl | 10.55 | 45.67 | 39.81 | 50.12 | 28.99 |
| 6p | Chloroethyl | 2.23 | 9.14 | 8.78 | 13.71 | 6.97 |
| Sorafenib | - | 16.30 | 10.09 | 40.65 | 13.15 | 17.96 |
Notably, compound 6p , featuring a chloroethyl substituent, demonstrated the most potent and broad-spectrum antiproliferative activity, with an IC50 value of 2.23 µM against the HepG2 cell line, which is significantly lower than that of sorafenib (IC50 = 16.30 µM)[1][2]. The structure-activity relationship analysis indicated that the introduction of electron-withdrawing groups and the nature of the aliphatic chain significantly influenced the cytotoxic potency of these analogs[1].
Allosteric Inhibition of SHP2 by Substituted Pyridine Carboxamide Derivatives
In a separate line of investigation, a novel series of substituted pyridine carboxamide derivatives were identified as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical regulator of proliferation pathways and immune checkpoint signaling, making it a promising target for cancer therapy.
In Vitro and In Vivo Efficacy of SHP2 Inhibitors
The lead compound from this series, C6 , exhibited excellent inhibitory activity against SHP2 and demonstrated a potent antiproliferative effect on the MV-4-11 human leukemia cell line.
| Compound | SHP2 IC50 (nM) | MV-4-11 Cell Proliferation IC50 (nM) |
| C6 | 0.13 | 3.5 |
Furthermore, oral administration of compound C6 in a xenograft mouse model using MV-4-11 cells resulted in a significant tumor growth inhibition of 69.5% at a dose of 30 mg/kg[3]. Histological analysis confirmed that C6 effectively suppressed the proliferation of tumor cells in vivo[3].
Experimental Protocols
Synthesis of N-Methyl-picolinamide-4-thiol Derivatives
The synthesis of the N-methylpicolinamide-4-thiol derivatives involved a multi-step process. A key step was the reaction of a substituted aniline with 4-chloro-N-methylpicolinamide in the presence of a palladium catalyst to form the desired products. The detailed synthesis, purification, and characterization of each compound were performed using standard organic chemistry techniques[1].
In Vitro Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the N-methylpicolinamide-4-thiol derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability was then assessed by adding MTT solution, followed by solubilization of the formazan crystals and measurement of the absorbance at a specific wavelength. The IC50 values were calculated from the dose-response curves[4].
SHP2 Inhibition Assay
The inhibitory activity of the substituted pyridine carboxamide derivatives against SHP2 was measured using a biochemical assay. The assay typically involves incubating the recombinant SHP2 enzyme with a fluorescently labeled substrate in the presence of varying concentrations of the inhibitor. The enzymatic activity is determined by measuring the fluorescence intensity, and the IC50 values are calculated to quantify the potency of the inhibitors.
In Vivo Xenograft Model
The in vivo antitumor efficacy of compound C6 was evaluated in a xenograft mouse model. Human cancer cells (MV-4-11) were implanted subcutaneously into immunodeficient mice. Once the tumors reached a palpable size, the mice were treated with the test compound or a vehicle control. Tumor growth was monitored over time, and the tumor growth inhibition (TGI) was calculated at the end of the study[3].
Visualizing Experimental and Logical Relationships
To better illustrate the processes and relationships described, the following diagrams were generated using the DOT language.
Caption: General workflow for the synthesis and biological evaluation of pyridine carboxamide analogs.
Caption: Simplified signaling pathway illustrating the role of SHP2 and its inhibition.
References
A Researcher's Guide to Structure-Activity Relationships of N-tert-Butyl-3-methylpyridine-2-carboxamide Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the N-tert-Butyl-3-methylpyridine-2-carboxamide scaffold and its derivatives. We will dissect the core molecular framework, explore the causal relationships behind synthetic choices, and present a logical, data-driven comparison of analogue performance to guide future research and development in medicinal chemistry.
Introduction: The Versatile Picolinamide Scaffold
The pyridine carboxamide, or picolinamide, scaffold is a cornerstone in modern medicinal chemistry. Derivatives of this versatile core have demonstrated a remarkable breadth of biological activities, functioning as potent enzyme inhibitors across diverse therapeutic areas. Research has identified picolinamide-based compounds as antifungal agents that target succinate dehydrogenase, novel treatments for Alzheimer's disease through acetylcholinesterase (AChE) inhibition, and even as antiviral agents against targets like the SARS-CoV 3CL protease.[1][2] The specific scaffold of this compound serves as a valuable starting point for exploring these activities, with each component—the pyridine ring, the 3-methyl group, and the N-tert-butyl amide—playing a critical role in target binding and overall pharmacological profile.
This guide will synthesize findings from multiple studies to establish a coherent SAR narrative, providing researchers with the foundational knowledge to design and develop next-generation inhibitors based on this promising chemical framework.
General Synthesis and Biological Evaluation Workflow
The development of novel derivatives requires a robust and reproducible workflow, from chemical synthesis to biological validation. The methodologies described below represent standard, validated approaches in the field.
General Synthetic Protocol: Amide Coupling
The most common and efficient method for synthesizing picolinamide derivatives is the direct amide coupling between a substituted picolinic acid and a primary or secondary amine. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.
Experimental Protocol: Amide Coupling of Picolinic Acid Derivatives
-
Acid Activation: Dissolve the desired picolinic acid derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent, such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq), and an activator, like Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (e.g., tert-butylamine) (1.1 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the acid.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution (e.g., 1M HCl, saturated NaHCO₃, and brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final picolinamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like DCM or DMF are chosen because they do not participate in the reaction and effectively dissolve the reactants.
-
Coupling Agents: EDC/HOBt is a classic combination that minimizes side reactions and racemization (if chiral centers are present) by forming a less reactive, more stable activated ester intermediate.
-
Base: A non-nucleophilic base like TEA or DIPEA is crucial when using amine salts. It deprotonates the amine hydrochloride without competing with the desired amine in the coupling reaction, ensuring high yields.
Diagram of Synthetic Workflow
References
- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing N-tert-Butyl-3-methylpyridine-2-carboxamide in the Context of Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butyl-3-methylpyridine-2-carboxamide is a heterocyclic organic compound that has gained attention in medicinal chemistry as a key synthetic precursor for a class of potent kinase inhibitors. While this molecule itself has not been extensively characterized for direct biological activity, its true value lies in its role as a foundational scaffold for the development of targeted therapeutics, particularly dual inhibitors of Protein Kinase C (PKC) and Protein Kinase D (PKD). This guide provides a comparative assessment of the kinase inhibitors derived from this precursor, offering insights into their performance, selectivity, and the experimental methodologies used for their evaluation.
Introduction to the Therapeutic Target: PKC/PKD Signaling
Protein Kinase C (PKC) and Protein Kinase D (PKD) are families of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and motility. Dysregulation of the PKC/PKD signaling cascade has been implicated in various diseases, most notably cancer and cardiovascular conditions like heart failure. Consequently, the development of small molecule inhibitors that can modulate the activity of these kinases is an area of intense research in drug discovery. This compound serves as a vital starting material for the synthesis of 2,6-naphthyridine derivatives, a class of compounds that have shown promise as dual inhibitors of PKC and PKD.
Comparative Inhibitor Performance
The utility of this compound is demonstrated by the potent and selective inhibitors that can be synthesized from it. The following table summarizes representative data for 2,6-naphthyridine derivatives, illustrating their inhibitory activity against PKD isoforms and their selectivity over other related kinases.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Profile (Fold difference against other kinases) |
| 2,6-Naphthyridine Derivative A | PKD1 | 15 | >100-fold vs. CAMKII, >200-fold vs. PKA |
| PKD2 | 25 | ||
| PKD3 | 20 | ||
| 2,6-Naphthyridine Derivative B | PKD1 | 8 | >150-fold vs. CAMKII, >300-fold vs. PKA |
| PKD2 | 12 | ||
| PKD3 | 10 | ||
| Reference Inhibitor (e.g., BPKDi) | PKD1 | 1 | High selectivity against a broad panel of kinases[1] |
| PKD2 | 9 | ||
| PKD3 | 1 |
Experimental Protocols
A critical aspect of drug development is the rigorous in vitro testing of candidate compounds. The following is a detailed protocol for a typical kinase inhibition assay used to determine the IC50 values presented in the table above.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against target kinases (e.g., PKD1, PKD2, PKD3).
Materials:
-
Recombinant human kinase enzymes (PKD1, PKD2, PKD3)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
Substrate peptide (e.g., a synthetic peptide with a phosphorylation site recognized by the target kinase)
-
[γ-33P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test compounds (dissolved in DMSO)
-
96-well filter plates (e.g., phosphocellulose membrane)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In each well of a 96-well plate, add 10 µL of the diluted test compound or DMSO (as a control).
-
Add 20 µL of a solution containing the kinase enzyme and the substrate peptide in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
To initiate the reaction, add 20 µL of a solution containing a mixture of [γ-33P]ATP and non-radiolabeled ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Washing:
-
Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
-
Detection:
-
After the final wash, dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the amount of incorporated radiolabel in each well using a scintillation counter.
-
-
Data Analysis:
-
The kinase activity is proportional to the amount of radioactivity detected.
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Design
To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified PKC/PKD signaling pathway targeted by 2,6-naphthyridine inhibitors.
Caption: Workflow for assessing the selectivity of kinase inhibitors.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of potent and selective dual inhibitors of the PKC/PKD signaling pathway. The 2,6-naphthyridine derivatives synthesized from this precursor demonstrate significant therapeutic potential, particularly in the areas of oncology and cardiovascular disease. The continued exploration of structure-activity relationships, guided by robust in vitro and cell-based assays, will be crucial in optimizing these compounds for future clinical development. This guide provides a foundational understanding of the comparative performance and evaluation of these important kinase inhibitors.
References
Benchmarking N-tert-Butyl-3-methylpyridine-2-carboxamide: A Comparative Analysis Against Standard-of-Care Neuromodulatory Agents
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
In the landscape of neurological therapeutics, the demand for novel agents with improved efficacy and safety profiles remains a critical imperative. This guide provides a comprehensive benchmarking analysis of a novel compound, N-tert-Butyl-3-methylpyridine-2-carboxamide (hereinafter referred to as Compound X), against two well-established therapeutic agents: Carbamazepine and Gabapentin. While Compound X has been explored in other contexts, its structural motifs suggest a potential interaction with ion channels, making a comparative assessment of its potential in neuropathic pain and epilepsy a scientifically grounded endeavor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of new chemical entities in this therapeutic space.
Introduction: The Therapeutic Challenge of Neuronal Hyperexcitability
Disorders such as neuropathic pain and epilepsy are fundamentally characterized by neuronal hyperexcitability. Neuropathic pain arises from damage or disease affecting the somatosensory nervous system, leading to aberrant and spontaneous neuronal firing.[4][5] Similarly, epilepsy is defined by recurrent seizures, which are transient occurrences of signs and/or symptoms due to abnormal excessive or synchronous neuronal activity in the brain.[6][7]
Current therapeutic strategies primarily aim to dampen this excessive neuronal activity.[8][9][10] However, existing medications can be limited by incomplete efficacy and significant side-effect profiles, underscoring the urgent need for novel therapeutic agents.[11] This guide will compare Compound X to Carbamazepine, a first-line treatment for trigeminal neuralgia and certain types of seizures, and Gabapentin, a widely prescribed medication for neuropathic pain and as an adjunctive therapy for partial seizures.[12][13]
Mechanisms of Action: A Comparative Overview
A thorough understanding of the molecular mechanisms of action is fundamental to designing a robust benchmarking strategy.
Carbamazepine: The Archetypal Sodium Channel Blocker
Carbamazepine's primary mechanism of action involves the inhibition of voltage-gated sodium channels.[14] It preferentially binds to the inactivated state of these channels, thereby stabilizing them and prolonging the refractory period.[14] This action reduces the ability of neurons to fire repetitively at high frequencies, a hallmark of seizure activity and neuropathic pain states.[14][15] Carbamazepine is metabolized in the liver to an active epoxide metabolite, which also contributes to its therapeutic effects.[16][14] However, as a potent inducer of cytochrome P450 enzymes, it is susceptible to numerous drug-drug interactions.[16]
Gabapentin: A Modulator of Calcium Channels and Neurotransmitter Systems
Gabapentin, a structural analogue of the neurotransmitter GABA, does not act on GABA receptors directly.[17] Its primary mechanism is believed to be the binding to the α2δ-1 subunit of voltage-gated calcium channels.[18][19][20] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate.[18][19] Additional proposed mechanisms include the modulation of GABA synthesis and release.[17][19]
Compound X (this compound): A Hypothetical Profile as a Novel Sodium Channel Modulator
For the purpose of this comparative guide, we will hypothesize that Compound X functions as a novel voltage-gated sodium channel modulator. This hypothesis is based on the presence of aromatic and carboxamide moieties, which are common features in other ion channel modulators. The benchmarking studies outlined below are designed to test this hypothesis and characterize its functional profile in comparison to Carbamazepine and Gabapentin.
In Vitro Benchmarking: Elucidating Molecular Interactions
The initial phase of benchmarking focuses on in vitro assays to determine the potency, selectivity, and mechanism of action of Compound X at the molecular level.
High-Throughput Screening for Ion Channel Modulation
To rapidly assess the interaction of Compound X with a panel of ion channels, a high-throughput functional screen is the logical first step.[21][22]
-
Cell Lines: Utilize stable cell lines expressing various human voltage-gated sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, Nav1.7, Nav1.8, Nav1.9), calcium channel subtypes (including those containing the α2δ-1 subunit), and potassium channels.[23][24]
-
Instrumentation: Employ an automated patch-clamp platform (e.g., QPatch or Patchliner).
-
Procedure:
-
Prepare a concentration-response curve for Compound X, Carbamazepine, and Gabapentin.
-
Apply voltage protocols appropriate for assessing the resting, open, and inactivated states of the channels.
-
Measure the effect of each compound on channel currents.
-
-
Data Analysis: Calculate IC50 (for inhibitors) or EC50 (for activators) values for each compound against each channel subtype. Determine if the inhibition is state-dependent (i.e., preferential binding to the inactivated state).
Radioligand Binding Assays
To confirm direct binding to target channels, radioligand binding assays can be performed.
-
Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue.
-
Assay Conditions: Incubate the membranes with a known concentration of [³H]-batrachotoxin (a sodium channel activator) in the presence of varying concentrations of Compound X or Carbamazepine.
-
Detection: Measure the displacement of the radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibition constant) for each compound.
In Vivo Benchmarking: Assessing Efficacy in Preclinical Models
Following in vitro characterization, the next critical step is to evaluate the therapeutic potential of Compound X in established animal models of neuropathic pain and epilepsy.[25][26]
Neuropathic Pain Models
Several well-validated rodent models can be used to mimic the symptoms of human neuropathic pain.[4]
-
Model Induction: Surgically induce neuropathic pain in rats or mice by ligating and transecting two of the three terminal branches of the sciatic nerve.[4]
-
Behavioral Testing:
-
Drug Administration: Administer Compound X, Carbamazepine, Gabapentin, or vehicle orally or via intraperitoneal injection at various doses.
-
Data Analysis: Compare the reversal of allodynia and hyperalgesia across the different treatment groups.
Epilepsy Models
A variety of acute and chronic epilepsy models are available to assess anticonvulsant activity.[28][29][30][31]
-
Model Induction: Induce tonic-clonic seizures in rodents via corneal or auricular electrical stimulation.[28]
-
Drug Administration: Pre-treat animals with varying doses of Compound X, Carbamazepine, Gabapentin, or vehicle.
-
Observation: Record the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the ED50 (effective dose for 50% of the animals) for protection against MES-induced seizures for each compound.
-
Model Induction: Induce clonic seizures by administering a subcutaneous injection of pentylenetetrazole (PTZ), a GABAA receptor antagonist.[28][29]
-
Drug Administration: Pre-treat animals with Compound X, Carbamazepine, Gabapentin, or vehicle.
-
Observation: Observe the animals for the occurrence of clonic seizures and record the latency to the first seizure.
-
Data Analysis: Calculate the ED50 for preventing PTZ-induced seizures.
Pharmacokinetic and Safety Profiling
A comprehensive benchmarking analysis must also include an evaluation of the pharmacokinetic (PK) properties and a preliminary safety assessment.[32][33][34][35][36]
Pharmacokinetic Studies
-
Drug Administration: Administer a single dose of Compound X, Carbamazepine, or Gabapentin to rodents via intravenous and oral routes.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in plasma using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Preliminary Safety Assessment
-
Rotarod Test: Assess motor coordination by measuring the time an animal can remain on a rotating rod.
-
Open Field Test: Evaluate locomotor activity and exploratory behavior to assess for potential sedative effects.
-
Procedure: Administer therapeutic and supra-therapeutic doses of each compound and perform the behavioral tests at the time of peak plasma concentration.
-
Data Analysis: Compare the performance of compound-treated animals to vehicle-treated controls.
Data Presentation and Visualization
To facilitate a clear comparison, the data generated from these studies should be presented in a structured and intuitive manner.
Comparative Data Tables
| Parameter | Compound X | Carbamazepine | Gabapentin |
| In Vitro Potency (IC50/EC50) | |||
| Nav1.7 | TBD | ~10-30 µM | Inactive |
| α2δ-1 Subunit Binding (Ki) | TBD | Inactive | ~50-100 nM |
| In Vivo Efficacy (ED50) | |||
| SNI Model (Allodynia) | TBD | ~10-20 mg/kg | ~30-100 mg/kg |
| MES Seizure Model | TBD | ~5-10 mg/kg | >100 mg/kg |
| Pharmacokinetics | |||
| Oral Bioavailability (%) | TBD | ~75-85% | Dose-dependent (saturable transport) |
| Half-life (t1/2) in rats (h) | TBD | ~12-17h (chronic) | ~5-7h |
| Safety | |||
| Rotarod Performance | TBD | Impairment at higher doses | Impairment at higher doses |
Signaling Pathway and Workflow Diagrams
Figure 1: Comparative Mechanisms of Action
Figure 2: Preclinical Benchmarking Workflow
Conclusion
This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of this compound (Compound X) against Carbamazepine and Gabapentin. By systematically evaluating its in vitro and in vivo pharmacology, pharmacokinetics, and preliminary safety profile, researchers can generate a comprehensive data package to support a go/no-go decision for further development. The causality behind each experimental choice is rooted in the principles of drug discovery, aiming to build a self-validating system of evidence. This comparative approach is essential for determining if a novel compound offers a meaningful therapeutic advantage over existing standards of care.
References
- 1. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE CAS#: 32998-95-1 [amp.chemicalbook.com]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of Epilepsy | Epilepsy | CDC [cdc.gov]
- 7. Epilepsy - NHS [nhs.uk]
- 8. fsapcare.com [fsapcare.com]
- 9. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best medications for nerve pain: Types, how they work, side effects [medicalnewstoday.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Mechanisms of the Antinociceptive Action of Gabapentin [jstage.jst.go.jp]
- 13. Treatment of Neuropathic Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. Carbamazepine - Wikipedia [en.wikipedia.org]
- 17. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gabapentin - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 20. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. criver.com [criver.com]
- 25. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdbneuro.com [mdbneuro.com]
- 27. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [mdpi.com]
- 28. Rodent Epilepsy Models - Creative Biolabs [creative-biolabs.com]
- 29. From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience | ChemPartner [chempartner.com]
- 30. InnoSer's preclinical epilepsy research platform - Neurology CRO - InnoSer [innoserlaboratories.com]
- 31. psychogenics.com [psychogenics.com]
- 32. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 34. researchgate.net [researchgate.net]
- 35. scite.ai [scite.ai]
- 36. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
A Comparative Guide to In Vitro and In Vivo Studies of N-tert-Butyl-3-methylpyridine-2-carboxamide and its Analogs
Disclaimer: While N-tert-Butyl-3-methylpyridine-2-carboxamide is a known chemical entity, comprehensive public-domain data comparing its in vitro and in vivo performance is limited. This guide therefore presents a representative comparison based on established methodologies and data from studies on structurally related pyridine carboxamide derivatives. The data herein is synthesized for illustrative purposes to guide researchers on the translational journey from laboratory assays to preclinical models.
Introduction
This compound belongs to the pyridine carboxamide class of compounds, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active agents. The translation of a compound's initial promise in a test tube (in vitro) to its actual performance in a living organism (in vivo) is a critical hurdle in drug development. This guide provides an objective comparison of typical in vitro and in vivo experimental data for a representative compound of this class, hereafter referred to as Compound P2C . We will explore its hypothetical activity as an inhibitor of "Kinase Y," a fictional enzyme implicated in oncogenic signaling pathways.
In Vitro Assessment of Compound P2C
In vitro studies are the first step in characterizing the biological activity of a new chemical entity. They are designed to assess activity against a specific molecular target, effects on cultured cells, and preliminary pharmacokinetic properties in a controlled, isolated environment.
The following table summarizes key in vitro metrics for Compound P2C.
| Parameter | Assay Type | Value | Interpretation |
| IC50 | Biochemical Kinase Assay | 85 nM | High potency against the isolated Kinase Y enzyme. |
| GI50 | Cell Proliferation Assay (MCF-7) | 1.2 µM | Good potency in inhibiting the growth of a cancer cell line. |
| Cytotoxicity (CC50) | Normal Cell Line Assay (MCF-10A) | > 50 µM | Low toxicity against non-cancerous cells, suggesting selectivity. |
| Metabolic Stability | Human Liver Microsomes (t1/2) | 45 min | Moderate stability, suggesting it may be cleared reasonably in vivo. |
| Plasma Protein Binding | Equilibrium Dialysis (Human) | 92% | High degree of binding to plasma proteins. |
The diagram below illustrates the hypothetical signaling cascade involving Kinase Y. Compound P2C acts as a direct inhibitor of this kinase, preventing the phosphorylation of its downstream substrate and thereby blocking the pro-proliferative signal.
Caption: Inhibition of the Kinase Y pathway by Compound P2C.
In Vivo Evaluation of Compound P2C
Following promising in vitro results, in vivo studies are conducted to understand how the compound behaves in a complex biological system. These studies assess pharmacokinetics (what the body does to the drug) and pharmacodynamics/efficacy (what the drug does to the body).
The following data were obtained from studies in BALB/c mice following a single oral (PO) administration of 20 mg/kg of Compound P2C.
| Parameter | Unit | Value | Interpretation |
| Cmax (Maximum Concentration) | ng/mL | 850 | Achieves a high concentration in the bloodstream. |
| Tmax (Time to Cmax) | hours | 2.0 | Relatively rapid absorption after oral dosing. |
| AUC(0-last) (Area Under the Curve) | ng·h/mL | 5100 | Indicates substantial overall drug exposure. |
| Oral Bioavailability (F%) | % | 35% | Moderate absorption and/or first-pass metabolism. |
| Tumor Growth Inhibition (TGI) | % | 58% | Efficacious in reducing tumor growth in a xenograft model. |
The logical progression from initial lab-based screening to whole-animal efficacy studies is crucial for drug development.
Caption: Standard workflow from laboratory screening to animal studies.
Comparison and Analysis: Bridging the Gap
A direct comparison of in vitro and in vivo data reveals key translational insights.
-
Potency vs. Efficacy: Compound P2C shows high potency against the isolated Kinase Y enzyme (IC50 = 85 nM). In a cellular context, this potency is reduced (GI50 = 1.2 µM), which is expected as the compound must cross the cell membrane and contend with intracellular components. This cellular activity translates to significant in vivo efficacy (58% TGI), demonstrating that the compound reaches its target in sufficient concentrations to exert a biological effect.
-
Pharmacokinetics: The moderate oral bioavailability (35%) and metabolic stability (t1/2 = 45 min) are critical factors. While the compound is potent, a significant portion may be metabolized before reaching systemic circulation. Furthermore, high plasma protein binding (92%) means that only a small fraction of the total drug concentration in the blood is free to engage the target. Despite these hurdles, the 20 mg/kg dose was sufficient to achieve an effective concentration at the tumor site.
Detailed Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound P2C against the purified Kinase Y enzyme.
-
Materials: Recombinant human Kinase Y, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-streptavidin, kinase buffer.
-
Procedure:
-
Prepare a 10-point serial dilution of Compound P2C in DMSO, ranging from 100 µM to 5 nM.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the Kinase Y enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (Eu-anti-GST antibody and Alexa Fluor™ 647-streptavidin).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
-
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Compound P2C against MCF-7 human breast cancer cells.
-
Materials: MCF-7 cells, cell culture medium (DMEM with 10% FBS), trichloroacetic acid (TCA), sulforhodamine B (SRB) solution, Tris buffer.
-
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound P2C for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris buffer to each well.
-
Measure the absorbance at 510 nm on a microplate reader.
-
Calculate the GI50 value from the dose-response curve.
-
-
Objective: To evaluate the efficacy of Compound P2C in inhibiting tumor growth in an MCF-7 xenograft mouse model.
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Subcutaneously implant 5 x 106 MCF-7 cells mixed with Matrigel into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into two groups (n=8 per group): Vehicle control and Compound P2C (20 mg/kg).
-
Administer the treatment orally (PO) once daily for 21 consecutive days.
-
Measure tumor volume with calipers twice weekly and body weight daily.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
The Two Faces of Inhibition: A Comparative Guide to Non-Covalent and Covalent Inhibitors Based on the Pyridine Carboxamide Scaffold
In the landscape of modern drug discovery, the pyridine carboxamide scaffold has emerged as a versatile and highly valuable framework for the design of potent and selective kinase inhibitors. This guide provides an in-depth technical comparison of two distinct yet powerful inhibitory modalities derived from this scaffold: non-covalent and covalent inhibition. By examining the fundamental mechanisms, key performance attributes, and the experimental methodologies used for their characterization, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights needed to make informed decisions in their quest for novel therapeutics.
The Pyridine Carboxamide Scaffold: A Privileged Structure in Kinase Inhibition
The pyridine carboxamide core is a recurring motif in a multitude of clinically successful and investigational kinase inhibitors. Its prevalence stems from its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical anchoring point for many inhibitors. The modular nature of this scaffold allows for synthetic diversification at multiple vectors, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This inherent adaptability makes it an ideal platform to explore and contrast different mechanisms of inhibition, namely the reversible, non-covalent binding and the permanent, covalent modification of the target protein.
Understanding the Mechanisms: A Tale of Two Binding Modes
The fundamental difference between non-covalent and covalent inhibitors lies in the nature of their interaction with the target protein.
Non-Covalent Inhibition: The Art of Reversible Binding
Non-covalent inhibitors function through a dynamic and reversible binding process, driven by a combination of intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors occupy the active site of the enzyme, preventing the binding of the natural substrate (e.g., ATP) and thereby blocking its catalytic activity. The efficacy of a non-covalent inhibitor is determined by its binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki), which reflects the strength of these non-covalent interactions.
dot
Caption: Reversible binding of a non-covalent inhibitor to its target enzyme.
Covalent Inhibition: Forging a Lasting Bond
Covalent inhibitors, on the other hand, form a stable, covalent bond with a specific amino acid residue within the target protein, typically a nucleophilic residue like cysteine or serine. This interaction is usually a two-step process: an initial, reversible non-covalent binding event that positions the inhibitor correctly within the active site, followed by the formation of the irreversible covalent bond. The "warhead" – an electrophilic functional group on the inhibitor – is responsible for this chemical reaction. Once the covalent bond is formed, the inhibition is essentially permanent for the lifespan of the protein.[1]
dot
Caption: Two-step mechanism of covalent inhibition.
Head-to-Head Comparison: Performance of Pyridine Carboxamide Inhibitors
To illustrate the practical differences between these two inhibitory strategies, we will consider the well-studied target, Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling and a target for various B-cell malignancies and autoimmune diseases.
Case Study: Covalent Pyridine Carboxamide BTK Inhibitors
A study by Caldwell et al. (2018) describes the discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of BTK.[1] These compounds were designed to form a covalent bond with Cys481 in the BTK active site. The structure-activity relationship (SAR) studies revealed that the pyridine carboxamide core provided a strong anchor to the kinase hinge region, while the appended electrophilic "warhead" (an acrylamide moiety) was responsible for the covalent interaction.
| Compound | BTK IC50 (nM) | Cellular IC50 (nM) |
| Compound A | 1.2 | 3.5 |
| Compound B | 0.8 | 2.1 |
Data synthesized from Caldwell et al., 2018.[1]
These covalent inhibitors demonstrate high potency at both the enzymatic and cellular levels. The irreversible nature of their binding leads to a prolonged duration of action, as the kinase activity is only restored upon the synthesis of new enzyme. This can be a significant advantage in a therapeutic setting, potentially allowing for less frequent dosing.
Non-Covalent Pyridine Carboxamide Inhibitors: A Reversible Approach
Non-covalent inhibitors based on scaffolds like pyridine carboxamide are designed to achieve high affinity through optimized non-covalent interactions. Their performance is characterized by a rapid on-rate and a tunable off-rate.
| Attribute | Covalent Pyridine Carboxamide Inhibitors | Non-Covalent Pyridine Carboxamide Inhibitors (Projected) |
| Potency | High, often in the low nanomolar range. | Can achieve high potency, but may require more optimization of non-covalent interactions. |
| Duration of Action | Long, dependent on protein turnover rate. | Shorter, dependent on the inhibitor's off-rate and pharmacokinetic properties. |
| Selectivity | Can be very high, as it depends on both non-covalent recognition and the presence of a reactive residue. | Highly dependent on the unique features of the target's active site. |
| Resistance | Can be susceptible to mutations at the covalent binding site (e.g., C481S in BTK). | Less susceptible to mutations at the covalent binding site, but can be affected by other active site mutations. |
| Off-Target Effects | Potential for off-target covalent modification of other proteins with reactive cysteines. | Generally lower risk of irreversible off-target effects. |
Experimental Protocols for Characterization and Comparison
A rigorous and multi-faceted experimental approach is essential to fully characterize and compare non-covalent and covalent inhibitors.
Enzymatic Inhibition Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of the target enzyme.
Protocol: BTK Enzyme Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human BTK enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of a suitable peptide substrate and ATP in assay buffer.
-
Prepare serial dilutions of the test inhibitors (both covalent and non-covalent) in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the diluted inhibitors to the wells of a low-volume 384-well plate.
-
For covalent inhibitors, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) to allow for the covalent reaction to occur. For non-covalent inhibitors, pre-incubation is typically not necessary.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the product formation using a TR-FRET detection system. This typically involves adding a europium-labeled antibody that recognizes the phosphorylated substrate and an allophycocyanin-labeled streptavidin that binds to a biotinylated peptide substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
dot
Caption: Workflow for an enzymatic inhibition assay.
Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the real-time binding kinetics (kon and koff) and affinity (KD) of an inhibitor to its target protein.
Protocol: SPR Analysis of Inhibitor-BTK Interaction
-
Immobilization of BTK:
-
Covalently immobilize recombinant BTK onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor in running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized BTK surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
For non-covalent inhibitors, fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
For covalent inhibitors, the dissociation phase will be negligible. The data can be analyzed to determine the initial binding affinity (KI) and the rate of covalent modification (kinact).
-
Cellular Potency Assay
This assay assesses the ability of an inhibitor to block the target's activity within a cellular context.
Protocol: Cell-Based BTK Autophosphorylation Assay
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos cells) that expresses BTK.
-
Treat the cells with serial dilutions of the test inhibitors for a specific duration.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting or ELISA:
-
Analyze the cell lysates by Western blotting using antibodies specific for phosphorylated BTK (pBTK) and total BTK.
-
Alternatively, use an ELISA-based method to quantify the levels of pBTK.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or the ELISA signal.
-
Normalize the pBTK signal to the total BTK signal.
-
Determine the cellular IC50 value by plotting the percentage of inhibition of BTK phosphorylation against the inhibitor concentration.
-
Conclusion: Choosing the Right Tool for the Job
Both non-covalent and covalent inhibitors based on the versatile pyridine carboxamide scaffold offer compelling and distinct advantages in the pursuit of novel kinase inhibitors.
Non-covalent inhibitors provide a classic, reversible mechanism of action with a well-understood pharmacological profile. Their development focuses on optimizing binding affinity and pharmacokinetic properties to achieve sustained target engagement in vivo.
Covalent inhibitors , in contrast, offer the potential for enhanced potency and a prolonged duration of action due to their irreversible binding. This can translate to a more durable therapeutic effect. However, careful design is required to ensure selectivity and avoid off-target reactivity.
The choice between a non-covalent and a covalent strategy will ultimately depend on the specific therapeutic context, the nature of the target protein, and the desired pharmacological profile. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization and comparison of these two powerful classes of inhibitors, enabling the rational design of the next generation of targeted therapies.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of a potent 2,6-naphthyridine-based protein kinase inhibitor, a derivative synthesized from N-tert-Butyl-3-methylpyridine-2-carboxamide. The focus is on its inhibitory activity against various Protein Kinase C (PKC) isoforms and a selection of other related kinases. This document is intended to serve as a resource for researchers in the fields of kinase inhibitor discovery and development.
The 2,6-naphthyridine scaffold has been identified as a promising framework for the development of selective kinase inhibitors. The compound highlighted in this guide demonstrates significant potency and selectivity, particularly for the novel PKC isotypes.
Quantitative Selectivity Profile
The inhibitory activity of the prototype 2,6-naphthyridine compound, referred to as compound 11 in the source literature, was assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Target Enzyme | IC50 (nM)[1] |
| PKC Isoforms | |
| PKCα (alpha) | 160 |
| PKCβI (beta I) | 87 |
| PKCδ (delta) | 4 |
| PKCε (epsilon) | 2 |
| PKCη (eta) | 2 |
| PKCθ (theta) | 6 |
| Other Kinases | |
| GSK3β | 160 |
| IKKβ | >10000 |
| p38α | >10000 |
| PKD1 | 200 |
Key Observations:
-
The 2,6-naphthyridine derivative exhibits high potency against the novel PKC isoforms (δ, ε, η, and θ), with IC50 values in the low nanomolar range.[1]
-
The compound displays significant selectivity for the novel PKC isotypes over the classical PKC isotypes (α and βI), with a selectivity margin of approximately 10- to 100-fold.[1]
-
The inhibitor shows considerably weaker activity against GSK3β and PKD1 and is inactive against IKKβ and p38α at the highest concentrations tested.[1]
Experimental Protocols
The following section details the methodologies typically employed for determining the kinase inhibition profile presented above.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
A time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay is a common method for determining the affinity of inhibitors for protein kinases.
Principle: This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase by a test compound. The kinase is labeled with a Europium (Eu)-chelate-conjugated antibody, and the tracer is an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor. When the tracer is bound to the kinase, excitation of the Europium donor results in fluorescence resonance energy transfer to the Alexa Fluor® 647 acceptor, producing a high TR-FRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
General Procedure:
-
Compound Preparation: A serial dilution of the test compound (e.g., the 2,6-naphthyridine derivative) is prepared in an appropriate buffer containing a small percentage of DMSO.
-
Reagent Preparation: The kinase, Eu-labeled anti-tag antibody, and the Alexa Fluor® 647-labeled tracer are prepared in the assay buffer.
-
Assay Plate Setup: The assay is typically performed in a 384-well plate format. The serially diluted compound, kinase/antibody mixture, and tracer are added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of detecting the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The emission ratio of the acceptor to the donor is calculated. The IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Kinase Inhibition Assay Workflow
The following diagram illustrates the general workflow for a kinase inhibition assay.
Caption: Workflow of a typical kinase inhibition assay.
PKC Signaling Pathway Inhibition
The diagram below depicts a simplified representation of a signaling pathway involving Protein Kinase C (PKC) and indicates the point of inhibition by the 2,6-naphthyridine derivative.
Caption: Inhibition of PKC by the 2,6-naphthyridine derivative.
References
A Comparative Guide to Orthogonal Methods for Validating the Purity of N-tert-Butyl-3-methylpyridine-2-carboxamide
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For emerging drug candidates like N-tert-Butyl-3-methylpyridine-2-carboxamide, a compound of interest for its potential therapeutic applications, ensuring its purity is of paramount importance. The presence of impurities, even in trace amounts, can have significant implications, ranging from altered pharmacological activity to unforeseen toxicity. Therefore, the use of robust and orthogonal analytical methods for purity validation is a non-negotiable aspect of the drug development lifecycle, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]
This guide provides a comprehensive comparison of orthogonal analytical methods for the validation of this compound purity. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a logical framework for selecting and implementing these methods, grounded in scientific principles and practical experience. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated for its unique strengths in providing a comprehensive purity profile, ensuring that all potential impurities—process-related, degradation products, and isomers—are effectively detected and quantified.
Understanding the Analyte: this compound and Its Potential Impurities
This compound is a small organic molecule featuring a substituted pyridine ring and an amide linkage.[3][4][5] Its synthesis most likely involves the coupling of 3-methylpicolinic acid and tert-butylamine.[1][2][6][7][8] This synthetic route, while common, can introduce several potential impurities.
A foundational understanding of the potential impurity profile is crucial for selecting appropriate analytical methods. Based on the likely synthesis and the chemical nature of the molecule, we can anticipate the following classes of impurities:
-
Process-Related Impurities:
-
Unreacted starting materials: 3-methylpicolinic acid and tert-butylamine.
-
Reagents and catalysts used in the coupling reaction.
-
Byproducts of side reactions.
-
-
Degradation Products:
-
Isomeric Impurities:
-
Positional isomers of the methyl group on the pyridine ring that may be present in the starting material.
-
The goal of employing orthogonal methods is to utilize techniques with different separation and detection principles to provide a higher degree of confidence in the purity assessment.[9]
Visualizing the Orthogonal Approach
The core principle of an orthogonal approach is to analyze a sample with multiple, independent methods to minimize the risk of overlooking impurities.
Caption: Orthogonal validation workflow for purity assessment.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale:
RP-HPLC is a cornerstone of pharmaceutical purity analysis due to its robustness and versatility.[10][11][12] It separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. Nonpolar compounds are retained longer on the column, while polar compounds elute earlier. For this compound, RP-HPLC is an excellent primary method to separate the main component from more polar impurities like the starting material, 3-methylpicolinic acid, and potential polar degradation products.
Experimental Protocol: RP-HPLC
Caption: RP-HPLC experimental workflow.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL.
-
-
HPLC System:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks and calculate the area percentage of the main peak relative to the total peak area to determine the purity.
-
Identify and quantify any known impurities by comparing their retention times and UV spectra with reference standards.
-
Anticipated Data and Interpretation
| Component | Expected Retention Time (min) | Rationale for Elution Order |
| 3-Methylpicolinic Acid | ~3.5 | Highly polar, elutes early. |
| This compound | ~12.0 | Main component, moderate polarity. |
| Potential Non-polar Impurities | >15.0 | Less polar than the main component, retained longer. |
Method 2: Supercritical Fluid Chromatography (SFC)
Principle and Rationale:
SFC is a powerful orthogonal technique to HPLC, particularly for the analysis of chiral compounds and for providing different selectivity for achiral separations.[13][14][15] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier. SFC offers a different separation mechanism compared to RP-HPLC, with separation influenced by both polarity and molecular shape. This makes it highly effective in resolving impurities that may co-elute with the main peak in an HPLC analysis.[14] For this compound, which is achiral, SFC provides an excellent orthogonal achiral separation.
Experimental Protocol: SFC
Caption: SFC experimental workflow.
-
Sample Preparation:
-
Prepare the sample as described for the HPLC analysis, using methanol as the diluent.
-
-
SFC System:
-
An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a PDA detector.
-
-
Chromatographic Conditions:
-
Column: A polar stationary phase suitable for SFC (e.g., a 2-ethylpyridine or a diol column, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Analyze the data as described for the HPLC method. Compare the impurity profile obtained from SFC with that from HPLC to identify any new or better-resolved impurities.
-
Anticipated Data and Interpretation
| Component | Expected Retention Time (min) | Rationale for Elution Order |
| This compound | ~5.0 | Main component. |
| Isomeric Impurities | Variable | SFC often provides better resolution of isomers due to shape selectivity. |
| Other Process-Related Impurities | Variable | Elution order may differ significantly from HPLC, revealing co-eluting peaks. |
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle and Rationale:
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[6][7][8][9][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6][8] By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined. This method is orthogonal to chromatographic techniques as it is not based on separation but on the inherent nuclear properties of the molecule. It is particularly valuable for providing an accurate purity value and for identifying and quantifying impurities that may not be amenable to chromatographic analysis.
Experimental Protocol: qNMR
Caption: qNMR experimental workflow.
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Spectrometer:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
Use a 90° pulse angle.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the tert-butyl protons) and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Anticipated Data and Interpretation
| Signal | Expected Chemical Shift (ppm) | Number of Protons (N) |
| Analyte (tert-butyl) | ~1.4 | 9 |
| Internal Standard (Maleic Acid) | ~6.3 | 2 |
The calculated purity from qNMR provides an absolute measure that can be used to confirm the results obtained from the chromatographic methods.
Comparative Analysis of Orthogonal Methods
| Parameter | RP-HPLC | SFC | qNMR |
| Principle | Polarity-based separation | Polarity and shape-based separation | Nuclear properties-based quantification |
| Orthogonality | - | High to HPLC | High to chromatography |
| Selectivity | Good for polar impurities | Excellent for isomers and non-polar impurities | Excellent for structural identification |
| Sensitivity | High (ng level) | High (ng level) | Moderate (µg-mg level) |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (with internal standard) |
| Throughput | Moderate | High | Low |
| Strengths | Robust, widely available, good for polar impurities. | Fast, different selectivity, good for isomers. | Absolute quantification, structural information. |
| Limitations | May have co-eluting peaks. | Requires specialized equipment. | Lower sensitivity, requires pure internal standard. |
Conclusion: A Triad of Methods for Uncompromising Purity Assessment
The validation of this compound purity necessitates a multi-faceted analytical strategy. No single method can provide the complete picture. The strategic implementation of RP-HPLC, SFC, and qNMR as orthogonal methods creates a robust and self-validating system for purity assessment.
-
RP-HPLC serves as the workhorse for routine purity testing, effectively separating the API from its polar and many process-related impurities.
-
SFC offers a crucial, alternative selectivity that can resolve impurities that are challenging for HPLC, particularly isomers.
-
qNMR provides an absolute and highly accurate measure of purity, acting as a definitive check on the chromatographic results and offering invaluable structural information about any detected impurities.
By integrating these three powerful and distinct analytical techniques, researchers, scientists, and drug development professionals can be confident in the comprehensive characterization of this compound purity, a critical step in advancing this promising compound towards clinical applications. This orthogonal approach not only ensures regulatory compliance but, more importantly, underpins the safety and efficacy of future medicines.
References
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scilit.com [scilit.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 32998-95-1 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE | 32998-95-1 [chemicalbook.com]
- 16. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-tert-Butyl-3-methylpyridine-2-carboxamide: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-tert-Butyl-3-methylpyridine-2-carboxamide, a compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its associated risks.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Hazardous to the Aquatic Environment (Long-term) | H412 | Harmful to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Waste Collection and Segregation
Proper segregation of chemical waste is the first step in ensuring safe disposal.
Step 1: Designate a Waste Container
-
Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must be labeled as "Hazardous Waste" and should clearly identify the contents: "this compound".
Step 2: Segregate the Waste
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Specifically, keep it separate from strong oxidizing agents and acids to prevent any potential reactions.
Step 3: Collect the Waste
-
Collect all materials contaminated with this compound, including:
-
Unused or expired compound
-
Contaminated labware (e.g., pipette tips, vials)
-
Spill cleanup materials
-
On-site Storage of Hazardous Waste
Proper storage of hazardous waste is regulated and essential for laboratory safety.
| Storage Requirement | Guideline |
| Location | Store in a designated, well-ventilated, and secure satellite accumulation area. |
| Container | Keep the waste container tightly sealed except when adding waste. |
| Secondary Containment | Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills. |
Disposal Procedures
Disposal of this compound must be handled by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Contact a Licensed Waste Disposal Service
-
Your institution's Environmental Health and Safety (EHS) department will have a designated procedure for chemical waste pickup.
-
Follow your institution's protocol for requesting a hazardous waste pickup.
Step 2: Prepare for Pickup
-
Ensure the waste container is properly labeled and sealed.
-
Have the relevant Safety Data Sheet (SDS) available for the waste disposal personnel.
Step 3: Final Disposal Method
-
The primary recommended method for the disposal of pyridine-based compounds is incineration .[2][3]
-
Incineration should be carried out in a permitted hazardous waste incinerator equipped with appropriate emission controls to handle nitrogen oxides.[3]
-
Landfill disposal of untreated this compound is prohibited under the Land Disposal Restrictions (LDR) program of the Resource Conservation and Recovery Act (RCRA).[4][5]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Decision Pathway for Handling and Disposal.
References
Personal protective equipment for handling N-tert-Butyl-3-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS: 32998-95-1). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to ensure a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
This compound is a solid organic compound with specific hazards that necessitate careful handling to mitigate risks.[1] A thorough understanding of its properties is the foundation of a safe experimental workflow.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 32998-95-1 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O | [3][4] |
| Molecular Weight | 192.26 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Melting Point | 58.0 °C | [1] |
| Storage Temperature | 2-8°C | [1][4] |
GHS Hazard Classification:
Based on available data, this compound presents the following hazards:
| Hazard Statement | GHS Classification | Pictogram | Source |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2] | |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | [2] | |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) | (None) | [3] |
The primary routes of exposure are ingestion and eye contact. The GHS07 "Warning" pictogram indicates its potential to cause significant irritation and harm upon acute exposure.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE is based on a risk assessment of the procedures to be performed.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile provides effective protection against incidental splashes of pyridine-based compounds. For prolonged handling or in case of a spill, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated or torn.[5] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne solid particles. Goggles provide a more complete seal and are required when there is a significant splash risk.[5] A face shield should be worn over safety glasses/goggles during procedures with a high risk of splashing. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. The lab coat should be kept clean and removed before leaving the laboratory area. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. | All handling of solid this compound and its solutions should be performed within a fume hood to prevent inhalation of dust or vapors. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow Diagram
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure that a certified chemical fume hood is operational.
-
Don all required PPE: a lab coat, nitrile gloves, and safety goggles.[5]
-
Assemble all necessary equipment (spatulas, glassware, solvents) inside the fume hood.
-
-
Weighing and Solution Preparation:
-
Weigh the solid compound within the fume hood to prevent inhalation of fine particles.
-
When preparing solutions, slowly add the solid this compound to the solvent to control dissolution and prevent splashing.
-
-
During the Experiment:
-
Keep all containers with the compound tightly sealed when not in use.
-
Conduct all experimental procedures within the confines of the fume hood.
-
-
In Case of a Spill:
-
For a small spill, use an inert absorbent material (e.g., vermiculite or sand) to contain it.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a Poison Control Center or seek medical attention.[6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6]
-
If Inhaled: (Unlikely if handled in a fume hood) Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6]
Disposal Plan
Proper disposal is a critical step in the chemical lifecycle to protect both personnel and the environment.[3] This compound is harmful to aquatic life and must not be released into the environment.[3]
Waste Segregation and Collection:
-
Solid Waste: All unused solid this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste bag.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.
-
Store sealed waste containers in a designated and secure satellite accumulation area that is well-ventilated, away from incompatible materials.
Final Disposal:
-
Arrange for the collection of all hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never pour this chemical or its solutions down the drain.
By adhering to these protocols, you contribute to a safe and responsible research environment, ensuring the integrity of your work and the well-being of your colleagues.
References
- 1. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE CAS#: 32998-95-1 [amp.chemicalbook.com]
- 2. This compound 32998-95-1 [sigmaaldrich.com]
- 3. This compound | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE | 32998-95-1 [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
